L 743310
Description
Properties
CAS No. |
187724-86-3 |
|---|---|
Molecular Formula |
C30H33BrF6N4O2 |
Molecular Weight |
675.5 g/mol |
IUPAC Name |
1-[5-[3,5-bis(trifluoromethyl)phenyl]-1-(1H-indol-3-yl)-3-oxopentan-2-yl]-3-(1-methyl-1-azoniabicyclo[2.2.2]octan-4-yl)urea bromide |
InChI |
InChI=1S/C30H32F6N4O2.BrH/c1-40-11-8-28(9-12-40,10-13-40)39-27(42)38-25(16-20-18-37-24-5-3-2-4-23(20)24)26(41)7-6-19-14-21(29(31,32)33)17-22(15-19)30(34,35)36;/h2-5,14-15,17-18,25,37H,6-13,16H2,1H3,(H-,38,39,42);1H |
InChI Key |
AQFXPXNYLQHPJX-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L 743310; L-743310; L743310; L-743,310; L 743,310; L743,310; |
Origin of Product |
United States |
Foundational & Exploratory
L-743310: A Technical Guide to its Mechanism of Action as a Neurokinin-1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-743310 is a potent and selective non-peptide antagonist of the human neurokinin-1 (NK1) receptor. The NK1 receptor, the primary receptor for the neuropeptide Substance P (SP), is a G protein-coupled receptor (GPCR) implicated in a variety of physiological processes, including pain transmission, inflammation, and emesis. By competitively blocking the binding of Substance P, L-743310 effectively inhibits the downstream signaling cascades initiated by NK1 receptor activation. This technical guide provides an in-depth overview of the mechanism of action of L-743310, including its binding affinity, functional potency, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Antagonism of the NK1 Receptor
The primary mechanism of action of L-743310 is its competitive antagonism at the neurokinin-1 (NK1) receptor. In its physiological role, the binding of the endogenous ligand, Substance P, to the NK1 receptor triggers a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein Gq. Activated Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses.
L-743310 exerts its effect by binding to the NK1 receptor and preventing the binding of Substance P, thereby inhibiting the initiation of this signaling pathway.
Quantitative Analysis of L-743310 Activity
| Compound | Parameter | Species | Value (nM) |
| L-733,060 | Ki | Human | 0.2 |
| L-733,060 | Ki | Gerbil | 0.08 |
| L-733,060 | Ki | Rat | 93.13 |
| L-733,060 | Affinity (Functional Assay) | Human | 0.8 |
Table 1: Binding affinity (Ki) and functional affinity of the related NK1 receptor antagonist L-733,060. This data is provided as a reference for the expected potency of L-743310.
Signaling Pathway
The following diagram illustrates the canonical NK1 receptor signaling pathway and the inhibitory action of L-743310.
Experimental Protocols
The characterization of L-743310 as an NK1 receptor antagonist involves two primary types of in vitro assays: radioligand binding assays to determine its affinity for the receptor and functional assays to measure its ability to inhibit receptor-mediated signaling.
Radioligand Binding Assay (Competitive)
This assay quantifies the affinity of L-743310 for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of L-743310 for the human NK1 receptor.
Materials:
-
Membrane preparations from cells stably expressing the human NK1 receptor (e.g., CHO-K1 cells).
-
Radiolabeled NK1 receptor antagonist (e.g., [³H]-Substance P or a high-affinity radio-iodinated antagonist).
-
Unlabeled L-743310.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, and a protease inhibitor cocktail).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of L-743310.
-
Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of L-743310 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of L-743310 to inhibit the increase in intracellular calcium concentration induced by Substance P.
Objective: To determine the half-maximal inhibitory concentration (IC50) of L-743310 in a functional setting.
Materials:
-
Cells stably co-expressing the human NK1 receptor and a promiscuous G-protein (e.g., Gαqi5) in a suitable cell line (e.g., CHO-K1 or HEK293).
-
Substance P.
-
L-743310.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
A fluorescence plate reader capable of kinetic reads.
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom microplate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye in assay buffer. Incubate to allow for dye uptake.
-
Compound Addition: Add varying concentrations of L-743310 to the wells and incubate for a defined period.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Initiate kinetic reading and then add a fixed concentration of Substance P to all wells.
-
Data Acquisition: Continuously measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a percentage of the maximal Substance P-induced response against the concentration of L-743310. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
L-743310 is a selective antagonist of the human NK1 receptor, acting by competitively inhibiting the binding of the endogenous ligand, Substance P. This blockade prevents the Gq-mediated signaling cascade, which includes the mobilization of intracellular calcium. The potency of L-743310 can be precisely determined through in vitro radioligand binding and functional assays. The detailed understanding of its mechanism of action provides a solid foundation for its application in research and drug development for conditions where the Substance P/NK1 receptor system is implicated.
L-743310: A Technical Whitepaper on a Selective Neurokinin-1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of L-743310, a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. L-743310 has been instrumental in preclinical research for differentiating the central and peripheral mechanisms of emesis.
Core Compound Information
| Property | Value |
| IUPAC Name | (2S)-1-[2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-5-(tert-butyl)phenyl]-4-(3-hydroxyazetidin-1-yl)piperidin-2-yl]methanol |
| CAS Number | 187724-86-3[1] |
| Molecular Formula | C30H33BrF6N4O2 |
| Molecular Weight | 675.51 g/mol [1] |
Mechanism of Action
L-743310 functions as a competitive antagonist at the NK1 receptor, thereby blocking the binding of its endogenous ligand, Substance P. Substance P is a neuropeptide implicated in numerous physiological processes, including the transmission of pain signals and the induction of nausea and vomiting (emesis). By inhibiting the interaction of Substance P with the NK1 receptor, L-743310 effectively mitigates these downstream effects. A critical characteristic of L-743310 is its poor permeability across the blood-brain barrier, which allows for the specific investigation of peripheral NK1 receptor-mediated effects.
Quantitative Data
In Vitro Binding Affinity of L-743310 for NK1 Receptors
| Receptor Species | Ki (nM) |
| Ferret | 0.1 |
| Human | 0.06 |
| Rat | 17 |
| Mouse | Not Available |
Data sourced from radioligand binding studies.
In Vivo Potency of L-743310
| Assay | Species | Endpoint | ID50 |
| Resiniferatoxin-induced plasma protein extravasation | Guinea Pig | Inhibition of extravasation | 2 µg/kg (i.v.) |
| Cisplatin-induced emesis | Ferret | Inhibition of retching and vomiting | Inactive at 3 and 10 mg/kg (i.v.) |
Experimental Protocols
Radioligand Binding Assay for NK1 Receptor Affinity
Objective: To determine the binding affinity (Ki) of L-743310 for NK1 receptors from different species.
Methodology:
-
Membrane Preparation: Homogenates of tissues or cells expressing the NK1 receptor (e.g., ferret or human cloned NK1 receptors) are prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: A radiolabeled NK1 receptor ligand, such as [³H]Substance P, is used.
-
Assay Conditions:
-
Incubate a fixed concentration of the radioligand with varying concentrations of L-743310 in the presence of the membrane preparation.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of L-743310 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inhibition of Resiniferatoxin-Induced Plasma Protein Extravasation in Guinea Pigs
Objective: To assess the in vivo potency of L-743310 in blocking peripherally-mediated neurogenic inflammation.
Methodology:
-
Animal Model: Male Hartley guinea pigs are used.
-
Induction of Extravasation: Resiniferatoxin (B1680534), a potent capsaicin (B1668287) analog, is administered intravenously to induce the release of Substance P from sensory nerve endings, leading to plasma protein extravasation.
-
Drug Administration: L-743310 is administered intravenously at various doses prior to the resiniferatoxin challenge.
-
Measurement of Extravasation: A dye, such as Evans Blue, which binds to albumin, is co-administered. The amount of dye extravasated into tissues (e.g., the esophagus) is quantified spectrophotometrically after tissue extraction.
-
Data Analysis: The dose of L-743310 that causes a 50% reduction in plasma protein extravasation (ID50) is calculated.
Cisplatin-Induced Emesis Model in Ferrets
Objective: To evaluate the anti-emetic efficacy of L-743310 against chemotherapy-induced vomiting.
Methodology:
-
Animal Model: Male ferrets are used due to their well-characterized emetic response.
-
Induction of Emesis: Cisplatin (B142131), a chemotherapeutic agent, is administered intraperitoneally or intravenously to induce both acute and delayed emesis.[2][3][4] A typical dose is 5-10 mg/kg.[4]
-
Drug Administration: L-743310 is administered intravenously at doses of 3 and 10 mg/kg prior to cisplatin administration.
-
Observation: The animals are observed for a defined period (e.g., 4-24 hours), and the number of retches and vomits is recorded.[2]
-
Data Analysis: The ability of L-743310 to reduce the number of emetic episodes compared to a vehicle control group is assessed.
Signaling Pathway and Experimental Workflows
Caption: NK1 Receptor Signaling Pathway and the Antagonistic Action of L-743310.
Caption: Experimental Workflow for the Cisplatin-Induced Emesis Model in Ferrets.
Synthesis and Characterization
Conclusion
L-743310 is a valuable research tool for investigating the role of peripheral NK1 receptors in various physiological and pathological processes, most notably in the mechanisms of emesis. Its high affinity and selectivity for the NK1 receptor, combined with its poor brain penetration, make it an ideal compound for distinguishing between central and peripheral effects of NK1 receptor antagonism. The data and protocols summarized in this document provide a foundation for researchers utilizing L-743310 in their studies.
References
- 1. An interaction of ondansetron and dexamethasone antagonizing cisplatin-induced acute and delayed emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profiles of emetic action of cisplatin in the ferret: a potential model of acute and delayed emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
L-743310: A Technical Guide to a Key Research Tool in Neurokinin-1 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-743310 is a potent and selective, non-peptide antagonist of the human neurokinin-1 (NK1) receptor. Developed by Merck, this compound has played a pivotal role in elucidating the central mechanism of action for the antiemetic effects of NK1 receptor antagonists. Unlike other compounds in its class that can penetrate the blood-brain barrier, L-743310 is a peripherally restricted molecule. This characteristic has made it an invaluable research tool for differentiating the central versus peripheral effects of NK1 receptor blockade. This technical guide provides a comprehensive overview of the discovery, development, and experimental use of L-743310, including detailed methodologies for key experiments and a summary of its biological activity.
Core Data Summary
The following tables summarize the key quantitative data for L-743310, providing a clear comparison of its binding affinity and in vivo functional activity.
| Table 1: In Vitro Receptor Binding Affinity of L-743310 | |
| Receptor | Ki (nM) |
| Human NK1 Receptor | 0.06[1] |
| Ferret NK1 Receptor | 0.1[1] |
| Rodent NK1 Receptor | 17 |
| Table 2: In Vivo Functional Activity of L-743310 | |
| Assay | ID50 |
| Resiniferatoxin-induced plasma protein extravasation in guinea pig esophagus (peripheral activity) | 2 µg/kg |
Discovery and Development
The development of L-743310 emerged from the extensive research efforts at Merck in the 1990s to identify and optimize non-peptide antagonists for the NK1 receptor. The primary therapeutic target for this class of compounds was the prevention of chemotherapy-induced nausea and vomiting (CINV).
The key strategic value of L-743310 lay in its designed lack of brain penetration. To definitively establish whether the antiemetic effects of NK1 receptor antagonists were mediated in the central nervous system (CNS) or peripherally, a comparative study was designed. L-743310 was developed as the non-brain penetrant tool compound to be tested alongside a structurally similar, brain-penetrant analog, L-741,671.[1]
The stark contrast in their efficacy in preclinical models of emesis, where the brain-penetrant compound was effective and L-743310 was not when administered systemically, provided strong evidence for a central site of action.[1]
Experimental Protocols
Ferret Model of Cisplatin-Induced Emesis
This experiment was crucial in demonstrating the central antiemetic action of NK1 receptor antagonists.
Methodology:
-
Animal Model: Male ferrets were used for this study.
-
Emetic Challenge: Cisplatin (10 mg/kg) was administered intravenously to induce emesis.
-
Drug Administration: L-743310 was administered intravenously. In comparative studies, it was also administered centrally via a cannula implanted into the brainstem.[1]
-
Endpoint: The primary endpoint was the number of retching and vomiting episodes over a specified observation period.
-
Results: When administered intravenously, L-743310 was ineffective at reducing cisplatin-induced emesis.[1] However, when injected directly into the brainstem, it was an effective antiemetic.[1] This elegantly demonstrated that the compound itself was active, but its antiemetic effect required it to reach the CNS.
Resiniferatoxin-Induced Plasma Protein Extravasation in Guinea Pig
This assay was used to confirm the peripheral in vivo activity of L-743310.
Methodology:
-
Animal Model: Guinea pigs were used for this experiment.
-
Induction of Extravasation: Resiniferatoxin (B1680534) was used to induce plasma protein extravasation in the esophagus, a peripheral effect mediated by NK1 receptors.
-
Drug Administration: L-743310 was administered prior to the resiniferatoxin challenge.
-
Endpoint: The amount of plasma protein extravasation was quantified to determine the inhibitory effect of L-743310.
-
Results: L-743310 was shown to be a potent inhibitor of this peripheral NK1 receptor-mediated effect, confirming its activity outside the CNS.
Signaling Pathways and Mechanism of Action
L-743310 exerts its pharmacological effect by competitively binding to the NK1 receptor, thereby preventing the binding of its endogenous ligand, Substance P. The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by Substance P, initiates a downstream signaling cascade.
Experimental Workflow: Investigating Central vs. Peripheral Action
The following diagram illustrates the logical workflow of the experiments designed to differentiate the central and peripheral effects of NK1 receptor antagonists using L-743310.
Conclusion
L-743310 stands as a testament to the power of rational drug design in creating sophisticated research tools. Its unique property of being a potent and selective NK1 receptor antagonist that does not penetrate the blood-brain barrier has been instrumental in confirming the central site of action for the antiemetic properties of this important class of drugs. The experimental protocols and data presented in this guide underscore its significance and provide a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug development.
References
An In-Depth Technical Guide to L-743310 (CAS Number: 187724-86-3): A Selective Neurokinin-1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-743310 is a potent and selective non-peptide antagonist of the human neurokinin-1 (NK1) receptor. As a quaternized derivative of a brain-penetrant NK1 receptor antagonist, L-743310 exhibits poor penetration of the central nervous system (CNS). This characteristic has made it a valuable pharmacological tool for differentiating between the central and peripheral effects of NK1 receptor blockade. This technical guide provides a comprehensive overview of the available data on L-743310, including its chemical properties, mechanism of action, and key experimental findings. Detailed methodologies for relevant assays are also presented to facilitate its use in research settings.
Chemical and Physical Properties
L-743310, with the CAS number 187724-86-3, is a complex organic molecule. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 4-(3-(5-(3,5-bis(trifluoromethyl)phenyl)-1-(1H-indol-3-yl)-3-oxopentan-2-yl)ureido)-1-methylquinuclidin-1-ium bromide |
| Molecular Formula | C₃₀H₃₃BrF₆N₄O₂ |
| Molecular Weight | 675.51 g/mol |
| CAS Number | 187724-86-3 |
| Appearance | Not specified in available literature |
| Solubility | Not specified in available literature |
| Storage | For long-term storage, -20°C is recommended. For short-term storage, 0-4°C is suitable. The compound should be stored in a dry, dark environment. |
Mechanism of Action
L-743310 functions as a selective antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) whose primary endogenous ligand is Substance P, a neuropeptide involved in a variety of physiological processes including pain transmission, inflammation, and emesis.
By binding to the NK1 receptor, L-743310 competitively inhibits the binding of Substance P, thereby blocking its downstream signaling pathways. This antagonism prevents the physiological responses mediated by Substance P.[1]
A key feature of L-743310 is its limited ability to cross the blood-brain barrier. This is due to its quaternized structure, which imparts a permanent positive charge, restricting its passage into the central nervous system. This property is instrumental in discerning the central versus peripheral sites of action of NK1 receptor antagonists.
Signaling Pathways
The binding of Substance P to the NK1 receptor initiates a cascade of intracellular signaling events. As an antagonist, L-743310 blocks these pathways. A simplified representation of the NK1 receptor signaling pathway is depicted below.
Quantitative Data
The available quantitative data for L-743310 primarily focuses on its binding affinity for the NK1 receptor.
| Parameter | Species/System | Value | Reference |
| Ki (inhibition constant) | Ferret NK1 Receptor | 0.1 nM | [2] |
| Ki (inhibition constant) | Cloned Human NK1 Receptor | 0.06 nM | [2] |
| Ki (inhibition constant) | Rodent NK1 Receptor | 17 nM | [2] |
These data highlight the high affinity of L-743310 for ferret and human NK1 receptors, which is significantly greater than its affinity for rodent NK1 receptors. This species-specific difference is an important consideration in experimental design.
Experimental Protocols
Radioligand Binding Assay for NK1 Receptor
This protocol provides a general framework for determining the binding affinity of compounds like L-743310 to the NK1 receptor.
Objective: To determine the inhibition constant (Ki) of L-743310 for the NK1 receptor.
Materials:
-
Cell membranes expressing the NK1 receptor (e.g., from CHO cells transfected with the human NK1 receptor)
-
Radiolabeled Substance P (e.g., [³H]-Substance P)
-
L-743310
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mg/ml BSA, and protease inhibitors)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of L-743310 in binding buffer.
-
In a microplate, combine the cell membranes, a fixed concentration of radiolabeled Substance P, and the various concentrations of L-743310.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled Substance P.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of L-743310 by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the L-743310 concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
L-743310: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental methodologies for the neurokinin-1 (NK1) receptor antagonist, L-743310. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Chemical Structure and Properties
L-743310 is a non-peptide, selective antagonist of the human neurokinin-1 (hNK1) receptor.[1] It possesses a high affinity for primate and cloned human NK1 receptors, with lower affinity for rodent NK1 receptors.[1]
Table 1: Chemical and Physical Properties of L-743310
| Property | Value | Source |
| IUPAC Name | 4-(3-(5-(3,5-bis(trifluoromethyl)phenyl)-1-(1H-indol-3-yl)-3-oxopentan-2-yl)ureido)-1-methylquinuclidin-1-ium bromide | [2] |
| CAS Number | 187724-86-3 | [2] |
| Molecular Formula | C30H33BrF6N4O2 | [2] |
| Molecular Weight | 675.51 g/mol | [2] |
| Appearance | Solid powder | MedKoo Biosciences |
| Solubility | Soluble in DMSO | MedKoo Biosciences |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Should be stored dry and in the dark. | MedKoo Biosciences |
Mechanism of Action
L-743310 functions as a competitive antagonist at the neurokinin-1 (NK1) receptor. The endogenous ligand for the NK1 receptor is Substance P (SP), an undecapeptide neuropeptide involved in a multitude of physiological processes, including pain transmission, inflammation, and emesis.[3] By binding to the NK1 receptor, L-743310 prevents the binding of Substance P, thereby blocking its downstream signaling effects.[1] This antagonistic action makes L-743310 a tool for studying the physiological roles of the SP/NK1 pathway and a potential therapeutic agent for conditions mediated by this pathway, such as chemotherapy-induced nausea and vomiting.[1]
Signaling Pathways
The binding of Substance P to its G protein-coupled receptor, NK1R, primarily activates the Gq alpha subunit. This initiates a signaling cascade that results in the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[3][4] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).
Furthermore, the activation of the NK1 receptor can also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway.[5] This pathway is involved in cell proliferation and differentiation.
L-743310, by blocking the initial binding of Substance P to the NK1 receptor, inhibits all of these downstream signaling events.
Experimental Protocols
While specific protocols for the characterization of L-743310 are not publicly available, this section outlines detailed, representative methodologies for key experiments used to evaluate NK1 receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the NK1 receptor.
Objective: To measure the ability of L-743310 to displace a radiolabeled ligand from the NK1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human NK1 receptor (e.g., CHO-hNK1 or U373 MG cells).
-
Radioligand: [³H]Substance P.
-
L-743310 (or other test compounds).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of L-743310 in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of [³H]Substance P (typically at or below its Kd).
-
Varying concentrations of L-743310 or vehicle (for total binding) or a high concentration of unlabeled Substance P (for non-specific binding).
-
Cell membrane preparation.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of L-743310 and determine the IC50 value (the concentration of L-743310 that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium.
Objective: To determine the potency of L-743310 in inhibiting Substance P-induced calcium release in cells expressing the NK1 receptor.
Materials:
-
Cells expressing the human NK1 receptor (e.g., CHO-hNK1 or HEK293-hNK1 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Substance P.
-
L-743310 (or other test compounds).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Seed the cells in the microplates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with varying concentrations of L-743310 or vehicle for a defined period.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject a fixed concentration of Substance P (typically the EC80) into the wells and immediately begin recording the fluorescence intensity over time.
-
Analyze the data by measuring the peak fluorescence response in each well.
-
Plot the percentage of inhibition of the Substance P response against the concentration of L-743310 to determine the IC50 value.
In Vivo Pharmacokinetics
While specific pharmacokinetic data for L-743310 is not publicly available, a typical preclinical pharmacokinetic study in a rodent model (e.g., rat) would aim to determine the following parameters:
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum (peak) plasma concentration of the drug. |
| Tmax | Time at which Cmax is reached. |
| AUC | Area under the plasma concentration-time curve, representing total drug exposure. |
| t₁/₂ | Half-life of the drug in plasma. |
| CL | Clearance, the volume of plasma cleared of the drug per unit time. |
| Vd | Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| F% | Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
Experimental Protocol Outline (Rat Model):
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Drug Administration:
-
Intravenous (IV) administration (e.g., via tail vein) to determine clearance, volume of distribution, and half-life.
-
Oral (PO) administration (e.g., via gavage) to determine absorption characteristics and bioavailability.
-
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing from a cannulated vessel (e.g., jugular vein) or via tail nicks.
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of L-743310 in the plasma samples is quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software to calculate the pharmacokinetic parameters listed in the table above.
This guide provides a foundational understanding of L-743310 for research and development purposes. Further investigation into proprietary or patent literature may be necessary to obtain specific quantitative data for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
The Role of L-743310 in Antagonizing Substance P Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substance P (SP), a neuropeptide of the tachykinin family, is a key mediator in a variety of physiological and pathological processes, including pain transmission, inflammation, and emesis. Its effects are primarily mediated through the high-affinity neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR). The development of potent and selective NK1 receptor antagonists has been a significant area of research for therapeutic intervention. This technical guide provides an in-depth overview of L-743310, a potent and peripherally restricted NK1 receptor antagonist, and its role in the modulation of Substance P signaling. We will delve into its mechanism of action, present quantitative data on its binding affinity and functional potency, detail relevant experimental protocols, and visualize the associated signaling pathways.
Introduction to Substance P and the NK1 Receptor
Substance P is an eleven-amino-acid peptide that functions as a neurotransmitter and neuromodulator in both the central and peripheral nervous systems. Upon binding to the NK1 receptor, it initiates a cascade of intracellular signaling events. The NK1 receptor can couple to different G-proteins, primarily Gq/11 and Gs.
Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The Gs pathway, on the other hand, stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. These second messengers subsequently activate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK1/2) and p38 MAPK pathways. This intricate signaling network underlies the diverse physiological responses to Substance P.
L-743310: A Potent and Selective NK1 Receptor Antagonist
L-743310 is a non-peptide, quaternary ammonium (B1175870) derivative that acts as a potent and selective antagonist of the NK1 receptor. Its chemical structure confers a permanent positive charge, which limits its ability to cross the blood-brain barrier, making it a peripherally restricted antagonist. This property is particularly advantageous for investigating the peripheral actions of Substance P and for therapeutic applications where central nervous system side effects are undesirable.
Mechanism of Action
L-743310 exerts its antagonistic effect by competitively binding to the NK1 receptor, thereby preventing the binding of Substance P and blocking the initiation of the downstream signaling cascade. Its high affinity and selectivity for the NK1 receptor make it a valuable pharmacological tool for dissecting the physiological roles of Substance P in various tissues and disease models.
Quantitative Data for L-743310
The potency of L-743310 as an NK1 receptor antagonist has been quantified in various in vitro assays. The following table summarizes key binding affinity (Ki) and functional inhibitory (IC50) values.
| Parameter | Species/Receptor | Cell Line/Tissue | Radioligand | Value |
| Ki | Ferret | - | - | 0.1 nM |
| Ki | Human | - | - | 0.06 nM |
| Ki | Rodent | - | - | 17 nM |
Note: The data presented here is a compilation from available literature. Experimental conditions may vary between studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides an overview of key experimental protocols used to characterize the interaction of L-743310 with the NK1 receptor and its effect on Substance P signaling.
Radioligand Binding Assay for NK1 Receptor
This protocol is designed to determine the binding affinity (Ki) of L-743310 for the NK1 receptor.
Objective: To measure the competitive displacement of a radiolabeled NK1 receptor ligand by L-743310.
Materials:
-
Membrane preparations from cells expressing the NK1 receptor (e.g., CHO-NK1 cells)
-
Radiolabeled NK1 receptor antagonist (e.g., [3H]-GR205171 or [125I]-Substance P)
-
L-743310
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 µM phosphoramidon, 4 µg/ml chymostatin, and 0.1% bovine serum albumin (BSA)
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.2% BSA
-
Scintillation fluid
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of L-743310 in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a high concentration of a non-radiolabeled NK1 antagonist (e.g., 1 µM aprepitant) for non-specific binding.
-
50 µL of the L-743310 dilution or vehicle.
-
50 µL of the radioligand at a concentration close to its Kd value.
-
50 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters, which have been pre-soaked in 0.5% polyethylenimine.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, and then place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of L-743310 from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This protocol measures the ability of L-743310 to inhibit Substance P-induced increases in intracellular calcium.
Objective: To determine the functional potency (IC50) of L-743310 in blocking NK1 receptor-mediated calcium signaling.
Materials:
-
Cells expressing the NK1 receptor (e.g., U373 MG astrocytoma cells or CHO-NK1 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Substance P
-
L-743310
-
Fluorescence plate reader or fluorescence microscope with a calcium imaging system
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS) for 60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS containing various concentrations of L-743310 or vehicle to the wells and incubate for 15-30 minutes at room temperature.
-
Measure the baseline fluorescence.
-
Add a specific concentration of Substance P (typically at its EC80 concentration) to stimulate the cells.
-
Immediately measure the change in fluorescence over time.
-
The increase in fluorescence intensity corresponds to the rise in intracellular calcium.
-
Plot the inhibition of the Substance P-induced calcium response against the concentration of L-743310 to determine the IC50 value.
Signaling Pathways and Visualizations
To better understand the mechanism of action of L-743310, it is essential to visualize the signaling pathways it modulates. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways.
Substance P / NK1 Receptor Signaling Pathway
Caption: Substance P signaling through the NK1 receptor.
Mechanism of L-743310 Antagonism
Caption: Competitive antagonism of the NK1 receptor by L-743310.
Experimental Workflow for Determining L-743310 Potency
Caption: Workflow for assessing L-743310's functional antagonism.
Conclusion
L-743310 is a powerful pharmacological tool for the study of Substance P signaling, particularly in the periphery. Its high affinity and selectivity for the NK1 receptor, combined with its inability to readily cross the blood-brain barrier, make it an ideal antagonist for investigating the physiological and pathological roles of Substance P in peripheral tissues. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working in this field. Further research utilizing L-743310 and similar compounds will continue to elucidate the complex biology of the Substance P/NK1 receptor system and may lead to the development of novel therapeutics for a range of disorders.
Preclinical Profile of L-743,310: A Peripherally Acting Neurokinin-1 Receptor Antagonist
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
L-743,310 is a potent and selective, non-peptide antagonist of the human neurokinin-1 (NK1) receptor. Structurally, it is a quaternized compound, a feature that significantly limits its ability to cross the blood-brain barrier. This characteristic makes L-743,310 a valuable research tool for distinguishing between central and peripheral NK1 receptor-mediated effects. This technical guide provides a comprehensive overview of the preclinical studies conducted with L-743,310, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways and experimental workflows.
Core Data Presentation
The preclinical pharmacological profile of L-743,310 has been characterized through a series of in vitro and in vivo studies. The quantitative data from these studies are summarized below for clear comparison.
Table 1: In Vitro Receptor Binding Affinities (Ki) of L-743,310
| Receptor Species | Receptor Type | Ki (nM) |
| Ferret | NK1 | 0.1 |
| Human (cloned) | NK1 | 0.06 |
| Rodent | NK1 | 17 |
Data sourced from radioligand binding studies.[1]
Table 2: In Vivo Peripheral NK1 Receptor Antagonist Activity
| Animal Model | Assay | Endpoint | ID50 | Route of Administration |
| Guinea Pig | Resiniferatoxin-induced plasma protein extravasation in the esophagus | Inhibition of extravasation | 2 µg/kg | Intravenous (i.v.) |
This assay measures the functional blockade of peripheral NK1 receptors.[1]
Table 3: Brain Penetration Assessment
| Compound | Method | Parameter | Value |
| L-743,310 | In situ brain perfusion in anesthetized rats | Entry Rate | Similar to inulin (B196767) (poorly brain-penetrant marker) |
| L-741,671 (comparator) | In situ brain perfusion in anesthetized rats | Entry Rate | Significantly higher than L-743,310 |
This data highlights the peripheral restriction of L-743,310.[1]
Table 4: Efficacy in Cisplatin-Induced Emesis in Ferrets
| Route of Administration | Dose (i.v.) | Effect on Retching and Vomiting |
| Systemic (Intravenous) | 3 and 10 µg/kg | Inactive |
| Central (Intracisternal) | 200 µg | Inhibited retching and vomiting |
| Central (Intra-Nucleus Tractus Solitarius) | 30 µg | Inhibited retching and vomiting |
These results demonstrate that while L-743,310 is effective at central NK1 receptors, its lack of brain penetration renders it inactive against emesis when administered systemically.[1]
Experimental Protocols
Radioligand Binding Studies
The binding affinities of L-743,310 for various NK1 receptors were determined using radioligand binding assays. Membranes prepared from cells expressing the cloned human NK1 receptor or tissues from ferrets and rodents were incubated with a radiolabeled NK1 receptor ligand (e.g., [¹²⁵I]-Substance P). The ability of increasing concentrations of L-743,310 to displace the radioligand was measured. The concentration of L-743,310 that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the equilibrium dissociation constant (Ki) is calculated using the Cheng-Prusoff equation.
Resiniferatoxin-Induced Plasma Protein Extravasation in Guinea Pigs
This in vivo assay assesses the functional antagonist activity of L-743,310 at peripheral NK1 receptors.
-
Animal Model: Male guinea pigs.
-
Induction of Extravasation: Resiniferatoxin (B1680534), a potent capsaicin (B1668287) analog, is administered intravenously (7 nmol/kg) to induce the release of substance P from sensory nerve endings, leading to plasma protein extravasation in tissues like the esophagus.
-
Measurement: Extravasation is quantified by measuring the amount of a circulating dye (e.g., Evans Blue) that leaks from the vasculature into the tissue.
-
Treatment: L-743,310 is administered intravenously at various doses prior to the resiniferatoxin challenge.
-
Endpoint: The dose of L-743,310 that causes a 50% reduction in plasma protein extravasation (ID50) is determined.[1]
In Situ Brain Perfusion in Rats
This technique is employed to directly measure the rate of entry of a compound into the brain, independent of its peripheral pharmacokinetics.
-
Animal Model: Anesthetized rats.
-
Procedure: The carotid artery is cannulated, and the brain is perfused in situ with a solution containing the test compound (L-743,310) and a poorly brain-penetrant marker (e.g., inulin).
-
Measurement: After a short perfusion period, the brain is removed, and the concentrations of the test compound and the marker are measured.
-
Calculation: The brain uptake rate is calculated and compared to that of the reference marker to determine the extent of brain penetration.[1]
Cisplatin-Induced Emesis in Ferrets
The ferret is a standard model for studying emesis as it has a vomiting reflex similar to humans.
-
Animal Model: Male ferrets.
-
Induction of Emesis: Cisplatin (B142131), a chemotherapeutic agent, is administered intravenously to induce both acute and delayed emesis (retching and vomiting).
-
Treatment:
-
Systemic: L-743,310 is administered intravenously at various doses before the cisplatin challenge.
-
Central: L-743,310 is administered directly into the brain via intracisternal injection or microinjection into specific brain regions, such as the nucleus tractus solitarius (a key area in the vomiting reflex pathway).
-
-
Observation: The animals are observed for a defined period, and the number of retches and vomits is recorded.
-
Endpoint: The ability of L-743,310 to reduce the frequency of emetic episodes is evaluated.[1]
Mandatory Visualizations
Signaling Pathway of Substance P and its Blockade by L-743,310
Caption: Substance P signaling cascade via the NK1 receptor and its inhibition by L-743,310.
Experimental Workflow for Assessing Anti-Emetic Efficacy
Caption: Workflow for evaluating the anti-emetic potential of L-743,310 in the ferret model.
Logical Relationship of Brain Penetration and Systemic Efficacy
Caption: Relationship between the chemical properties of L-743,310 and its observed efficacy.
References
L-743310: An In-Depth Technical Guide for Research Applications
For Research Use Only. Not for human or veterinary use.
Introduction
L-743310 is a potent and highly selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P. As a quaternised compound, L-743310 exhibits poor penetration of the blood-brain barrier, a characteristic that makes it a valuable tool for differentiating between central and peripheral NK1 receptor-mediated effects. This technical guide provides a comprehensive overview of L-743310, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways, to support its application in preclinical research.
Core Compound Information
| Property | Value |
| CAS Number | 187724-86-3[1] |
| Chemical Formula | C₃₀H₃₃BrF₆N₄O₂[1] |
| Molecular Weight | 675.51 g/mol [1] |
| IUPAC Name | 4-({[5-(3,5-bis(trifluoromethyl)phenyl)-1-(1H-indol-3-yl)-3-oxopentan-2-yl]carbamoyl}amino)-1-methyl-1-azoniabicyclo[2.2.2]octane;bromide |
| Synonyms | L-743,310 |
Mechanism of Action
L-743310 functions as a competitive antagonist at the NK1 receptor. By binding to this receptor, it blocks the binding of the endogenous ligand, Substance P, a neuropeptide involved in a variety of physiological processes including pain transmission, inflammation, and emesis. The NK1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by Substance P, initiates a cascade of intracellular signaling events. L-743310's antagonism of this receptor effectively inhibits these downstream signals.
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities and in vivo efficacy of L-743310 from published studies.
Table 1: In Vitro Receptor Binding Affinity of L-743310[2]
| Receptor Species | Receptor Type | Kᵢ (nM) |
| Human | Cloned NK1 | 0.06 |
| Ferret | NK1 | 0.1 |
| Rodent | NK1 | 17 |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: In Vivo Efficacy of L-743310[2]
| Animal Model | Assay | ID₅₀ |
| Guinea Pig | Inhibition of plasma protein extravasation in the esophagus evoked by resiniferatoxin | 2 µg/kg i.v. |
ID₅₀ (Inhibitory Dose, 50%): The dose of a drug that causes a 50% inhibition of a specific biological or biochemical function.
Experimental Protocols
Radioligand Binding Assay for NK1 Receptor Affinity
This protocol is a general guideline for determining the binding affinity of L-743310 to the NK1 receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the NK1 receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add:
-
A fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P).
-
Increasing concentrations of L-743310 (the competitor).
-
The membrane preparation.
-
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled NK1 receptor antagonist.
3. Separation and Detection:
-
The bound and free radioligand are separated by rapid vacuum filtration through a glass fiber filter, which traps the membranes.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using a non-linear regression analysis to determine the IC₅₀ (the concentration of L-743310 that inhibits 50% of the specific binding of the radioligand).
-
The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
In Vivo Cisplatin-Induced Emesis in Ferrets
This protocol describes a model to assess the anti-emetic properties of NK1 receptor antagonists.
1. Animal Preparation:
-
Male ferrets are fasted overnight with free access to water.
-
On the day of the experiment, a baseline observation period is conducted to ensure the animals are not exhibiting any spontaneous emetic episodes.
2. Drug Administration:
-
L-743310 or vehicle is administered to the animals. Due to its poor brain penetration, direct central administration (e.g., intracerebroventricular or intracisternal injection) is required to assess its central anti-emetic effects. For intravenous administration, a comparison with a brain-penetrant NK1 antagonist is necessary to delineate central versus peripheral actions.[2]
-
After a predetermined pretreatment time, cisplatin (B142131) (e.g., 10 mg/kg, i.p.) is administered to induce emesis.
3. Observation:
-
The animals are observed continuously for a defined period (e.g., 4-6 hours) for the occurrence of retching and vomiting.
-
The latency to the first emetic episode, the number of retches, and the number of vomits are recorded.
4. Data Analysis:
-
The anti-emetic effect of L-743310 is determined by comparing the emetic responses in the drug-treated group to the vehicle-treated control group.
-
Statistical analysis (e.g., Mann-Whitney U test) is used to determine the significance of the observed differences.
In Situ Brain Perfusion in Rats
This technique is used to assess the brain penetration of compounds like L-743310.
1. Animal Surgery:
-
A rat is anesthetized, and the common carotid artery on one side is exposed.
-
The external carotid artery is cannulated in a retrograde direction, and all of its branches are ligated.
-
The common carotid artery is then ligated to prevent systemic circulation from entering the perfused brain hemisphere.
2. Perfusion:
-
The perfusion is initiated with a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) containing a known concentration of L-743310 and a vascular space marker (e.g., [¹⁴C]-sucrose).
-
The perfusion is carried out at a constant flow rate for a short duration (e.g., 30-60 seconds).
3. Sample Collection and Analysis:
-
At the end of the perfusion, the animal is decapitated, and the brain is removed.
-
The perfused hemisphere is dissected, weighed, and solubilized.
-
The concentrations of L-743310 and the vascular space marker in the brain tissue and the perfusate are determined by an appropriate analytical method (e.g., LC-MS/MS for L-743310 and scintillation counting for the radiolabeled marker).
4. Calculation of Brain Uptake:
-
The brain uptake clearance (Kᵢₙ) is calculated, which represents the rate of transport across the blood-brain barrier. The low brain penetration of L-743310 would be indicated by a Kᵢₙ value similar to that of the vascular space marker.[2]
Signaling Pathways and Experimental Workflows
Substance P / NK1 Receptor Signaling Pathway
The binding of Substance P to the NK1 receptor initiates a conformational change in the receptor, leading to the activation of intracellular G proteins, primarily Gαq/11. This triggers a cascade of downstream signaling events.
References
L-743310 and its Relation to Emesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to L-743310 and the NK1 Receptor in Emesis
Chemotherapy-induced nausea and vomiting (CINV) remains a significant and distressing side effect for cancer patients, often impacting their quality of life and adherence to treatment. CINV is broadly categorized into two phases: an acute phase, occurring within 24 hours of chemotherapy, and a delayed phase, which can persist for several days. While the acute phase is largely mediated by serotonin (B10506) (5-HT3) receptors, the delayed phase is primarily driven by the neuropeptide Substance P binding to Neurokinin-1 (NK1) receptors.[1]
L-743310 belongs to a class of compounds known as NK1 receptor antagonists. These agents represent a significant advancement in anti-emetic therapy, particularly for the management of delayed CINV.[1] The development of non-peptide NK1 receptor antagonists like L-743310 was a crucial step, overcoming the poor pharmacokinetic properties of earlier peptide-based antagonists.[2] L-743310 was developed by Merck, a company that has been a key player in the development of NK1 receptor antagonists, including the approved drug aprepitant.[1]
The primary mechanism of action of L-743310 is the competitive antagonism of the NK1 receptor, thereby preventing the physiological effects of Substance P.[3] These receptors are strategically located in key brain regions involved in the emetic reflex, including the nucleus tractus solitarius (NTS) and the area postrema in the brainstem.[4][5] By blocking Substance P signaling in these areas, L-743310 can effectively suppress the emetic response.
Quantitative Data
Despite extensive searches of scientific literature and public databases, specific quantitative data for L-743310, such as its binding affinity (Kᵢ or Kd), IC₅₀ values for the inhibition of Substance P-induced cellular responses, and in vivo dose-response efficacy in animal models of emesis, are not publicly available. Pharmaceutical companies often maintain such data as proprietary during the drug development process. However, to provide a contextual understanding of the potency of this class of compounds, the following table summarizes data for other relevant NK1 receptor antagonists.
| Compound | Receptor Binding Affinity (Kᵢ, nM) | In Vitro Potency (IC₅₀, nM) | Animal Model Efficacy | Reference |
| L-733,060 | 0.8 (human NK1) | 1.0 (inhibition of SP-induced Ca²⁺ flux) | Effective in ferret model of cisplatin-induced emesis | [6][7] |
| Aprepitant (MK-0869) | 0.1-0.2 (human NK1) | 0.5-1.0 (functional assays) | Prevents acute and delayed emesis in ferrets | [8] |
| CP-99,994 | 0.22 (human NK1) | - | Dose-dependent inhibition of cisplatin-induced emesis in ferrets | [9][10] |
| Casopitant (GW679769) | - | - | Complete rescue from established emesis in ferrets at ≥0.5 mg/kg | [11] |
Experimental Protocols
The ferret is considered the gold standard preclinical model for studying emesis due to its well-developed emetic reflex, which is similar to that of humans.[12] The following is a generalized protocol for evaluating the anti-emetic efficacy of an NK1 receptor antagonist like L-743310 against cisplatin-induced emesis in ferrets.
3.1. Cisplatin-Induced Emesis Model in Ferrets
-
Animals: Male descented ferrets are typically used. They are housed individually and allowed to acclimate to the laboratory environment.
-
Emetogen Administration: Cisplatin (B142131) is administered intraperitoneally (i.p.) or intravenously (i.v.) to induce emesis. A common dose to induce both acute and delayed emesis is 5 mg/kg.[13]
-
Test Compound Administration: The NK1 receptor antagonist (e.g., L-743310) is administered at various doses, typically via i.p., i.v., or oral routes, at a specified time before the cisplatin challenge.
-
Observation Period: The animals are observed for a defined period, often up to 72 hours, to assess both the acute (0-24 hours) and delayed (24-72 hours) phases of emesis.[13]
-
Data Collection: The primary endpoints are the number of retches and vomits. The latency to the first emetic episode is also often recorded.
-
Data Analysis: The efficacy of the test compound is determined by comparing the number of emetic episodes in the treated groups to a vehicle-treated control group. Dose-response curves can be generated to determine the ED₅₀ (the dose that produces 50% of the maximal effect).
3.2. In Vitro Receptor Binding Assay
-
Objective: To determine the binding affinity of the test compound for the NK1 receptor.
-
Method: A radioligand binding assay is commonly used.
-
Procedure:
-
Cell membranes expressing the human NK1 receptor are prepared.
-
A radiolabeled NK1 receptor antagonist (e.g., [³H]-Substance P or a radiolabeled antagonist) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., L-743310).
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The data are analyzed to determine the IC₅₀ of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Kᵢ (inhibition constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Signaling Pathways and Visualizations
4.1. Substance P / NK1 Receptor Signaling Pathway in Emesis
The binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade that ultimately leads to neuronal excitation in the emetic centers of the brainstem.[4][5] The NK1 receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein.
Caption: NK1 Receptor Signaling Cascade in Emesis.
4.2. Experimental Workflow for Anti-Emetic Efficacy Testing
The following diagram illustrates a typical workflow for a preclinical study evaluating the anti-emetic properties of a compound like L-743310.
Caption: Preclinical Anti-Emetic Testing Workflow.
4.3. Logical Relationship of Key Components in Emesis
This diagram illustrates the logical flow from the administration of a chemotherapeutic agent to the physiological response of emesis and the point of intervention for an NK1 receptor antagonist.
Caption: Emesis Pathway and NK1 Antagonist Intervention.
Conclusion
L-743310, as a selective NK1 receptor antagonist, represents a targeted therapeutic approach for the management of emesis, particularly the challenging delayed phase of CINV. Its mechanism of action, centered on the blockade of Substance P-mediated signaling in the brain's emetic centers, is well-established through extensive preclinical research with this class of drugs. While specific quantitative data for L-743310 remain proprietary, the information available for analogous compounds underscores the high potency and efficacy of NK1 receptor antagonists. The ferret model of cisplatin-induced emesis has been instrumental in the development of these agents and provides a reliable platform for their evaluation. The continued exploration of the Substance P/NK1 receptor pathway is likely to yield further advancements in anti-emetic therapies, offering improved quality of life for patients undergoing chemotherapy. This technical guide provides a foundational understanding of the science underpinning the use of L-743310 and other NK1 receptor antagonists in the control of emesis, intended to be a valuable resource for researchers and clinicians in the field.
References
- 1. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 3. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of substance P and NK(1) receptor in the brainstem in the development of emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Tachykinin NK1 receptor antagonist L-733,060 and substance P deletion exert neuroprotection through inhibiting oxidative stress and cell death after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substance P induces expression of the corticotropin-releasing factor receptor 1 by activation of the neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Anti-emetic profile of a non-peptide neurokinin NK1 receptor antagonist, CP-99,994, in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The anti-emetic effects of CP-99,994 in the ferret and the dog: role of the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 13. Profiles of emetic action of cisplatin in the ferret: a potential model of acute and delayed emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for L-743310 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of L-743310, a potent and selective neurokinin-1 (NK1) receptor antagonist, for in vivo research. This document includes detailed experimental protocols for common preclinical models, a summary of available quantitative data, and a depiction of the relevant signaling pathway.
Introduction
L-743310 is a quaternary ammonium (B1175870) derivative of an NK1 receptor antagonist. Its structure confers high affinity for the NK1 receptor but limits its ability to cross the blood-brain barrier when administered systemically. This property makes it a valuable tool for differentiating between central and peripheral NK1 receptor-mediated effects in various physiological and pathological processes, including emesis (vomiting) and pain.
Mechanism of Action
L-743310 acts as a competitive antagonist at the neurokinin-1 (NK1) receptor, preventing the binding of its endogenous ligand, Substance P. Substance P is a neuropeptide involved in a multitude of physiological processes, including the transmission of pain signals, inflammation, and the emetic reflex. By blocking the NK1 receptor, L-743310 can inhibit these downstream effects.
Data Presentation
The following tables summarize the available quantitative data for L-743310 and provide representative data for other well-characterized NK1 receptor antagonists for comparative purposes.
Table 1: In Vivo Efficacy of L-743310 in a Cisplatin-Induced Emesis Model (Ferret)
| Administration Route | Dose | Efficacy (Inhibition of Retching and Vomiting) | Reference |
| Intravenous (i.v.) | 3 µg/kg | Inactive | [1] |
| Intravenous (i.v.) | 10 µg/kg | Inactive | [1] |
| Central (Intracerebroventricular) | 30 µg | Active | [1] |
Table 2: Representative In Vivo Efficacy of Other NK1 Receptor Antagonists
| Compound | Animal Model | Indication | Dose | Route | Efficacy |
| Aprepitant (B1667566) | Ferret | Cisplatin-induced emesis | 3 mg/kg | i.p. | 100% inhibition of GFT response for >48h |
| Maropitant | Dog | Hydromorphone-induced emesis | 1.0 mg/kg | s.c. | Significant reduction in vomiting |
| Aprepitant | Mouse | Neuropathic & Inflammatory Pain | 10 mg/kg | i.p. | Reduced pain sensitivity in combination therapy |
Table 3: Representative Pharmacokinetic Parameters of NK1 Receptor Antagonists
| Compound | Animal Model | Dose | Route | Cmax | Tmax | T1/2 |
| Aprepitant | Human | 125 mg | p.o. | ~1.6 µg/mL | ~4 hours | 9-13 hours |
| Rolapitant | Human | 180 mg | p.o. | - | - | ~180 hours |
| Netupitant | Human | - | p.o. | - | - | ~96 hours |
Experimental Protocols
The following are detailed, representative protocols for in vivo studies using an NK1 receptor antagonist. While specific data for L-743310 is limited, these protocols for other well-established NK1 antagonists, such as aprepitant and maropitant, can be adapted for proof-of-concept studies with L-743310, particularly for investigating peripheral NK1 receptor antagonism.
Protocol 1: Cisplatin-Induced Emesis in Ferrets
This protocol is designed to assess the anti-emetic efficacy of an NK1 receptor antagonist against chemotherapy-induced vomiting.
Materials:
-
Male ferrets (1-2 kg)
-
L-743310 or other NK1 receptor antagonist
-
Vehicle (e.g., sterile saline or as appropriate for the compound)
-
Anesthesia (e.g., isoflurane) for catheter placement
-
Intravenous (i.v.) or Intraperitoneal (i.p.) injection supplies
-
Observation cages with video recording equipment
Procedure:
-
Animal Acclimation: Acclimate ferrets to the housing facilities for at least 7 days before the experiment.
-
Fasting: Fast the animals overnight (approximately 18 hours) with free access to water.
-
Catheterization (optional, for i.v. administration): Anesthetize the ferrets and surgically implant a catheter into a suitable vein (e.g., jugular vein) for drug administration. Allow for a recovery period.
-
Drug Administration:
-
Systemic Administration: Administer L-743310 or the test compound intravenously (i.v.) or intraperitoneally (i.p.) at the desired doses. A vehicle control group should be included.
-
Central Administration: For compounds like L-743310, intracerebroventricular (i.c.v.) administration can be performed to bypass the blood-brain barrier. This requires stereotaxic surgery.
-
-
Induction of Emesis: 30 minutes after the administration of the test compound, administer cisplatin (e.g., 10 mg/kg, i.p.) to induce emesis.
-
Observation: Place each ferret in an individual observation cage and record the number of retches and vomits for a period of 4-6 hours. Video recording is recommended for accurate scoring.
-
Data Analysis: Compare the number of emetic episodes in the drug-treated groups to the vehicle-treated control group. Calculate the percentage of inhibition.
Protocol 2: Formalin-Induced Inflammatory Pain in Mice
This protocol is used to evaluate the analgesic effects of an NK1 receptor antagonist in a model of inflammatory pain.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
L-743310 or other NK1 receptor antagonist
-
Formalin solution (e.g., 2.5% in saline)
-
Vehicle for the test compound
-
Intraperitoneal (i.p.) or subcutaneous (s.c.) injection supplies
-
Observation chambers with a clear floor
Procedure:
-
Animal Acclimation: Acclimate mice to the testing environment for at least 3 days before the experiment. This includes placing them in the observation chambers for 30 minutes each day.
-
Drug Administration: Administer L-743310 or the test compound (e.g., via i.p. injection) at the desired doses. Include a vehicle control group.
-
Induction of Pain: 30 minutes after drug administration, inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Observation and Scoring: Immediately after the formalin injection, place the mouse back into the observation chamber. Record the cumulative time spent licking or biting the injected paw for the following two phases:
-
Phase 1 (Acute Phase): 0-5 minutes post-injection. This phase is due to the direct activation of nociceptors.
-
Phase 2 (Inflammatory Phase): 15-40 minutes post-injection. This phase is associated with an inflammatory response.
-
-
Data Analysis: Compare the paw licking/biting time in the drug-treated groups to the vehicle-treated control group for both phases.
Signaling Pathway and Experimental Workflow Visualizations
Substance P / NK1 Receptor Signaling Pathway
The binding of Substance P to the NK1 receptor activates G-proteins, leading to the activation of multiple downstream signaling cascades, including the Wnt/β-catenin pathway. This pathway is implicated in cell proliferation and differentiation.
Substance P/NK1 Receptor Signaling Pathway
Experimental Workflow for In Vivo Anti-Emetic Study
This diagram outlines the key steps in a typical in vivo experiment to evaluate the anti-emetic properties of a test compound.
Workflow for In Vivo Anti-Emetic Efficacy Study
References
Application Notes and Protocols for L-743310 and Other Neurokinin-1 Receptor Antagonists in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of L-743310 and other neurokinin-1 (NK1) receptor antagonists in rodent models of inflammation and pain. The protocols detailed below are based on established methodologies and published studies to guide researchers in their experimental design.
Introduction to L-743310 and NK1 Receptor Antagonism
L-743310 is a neurokinin-1 (NK1) receptor antagonist. The NK1 receptor is the primary receptor for Substance P, a neuropeptide involved in a variety of physiological and pathological processes, including inflammation, pain transmission, and emesis. By blocking the binding of Substance P to the NK1 receptor, antagonists like L-743310 can effectively modulate these processes, making them valuable tools for research and potential therapeutic agents.
Quantitative Data Summary
The following tables summarize dosages of various NK1 receptor antagonists used in rodent models for different applications. This information can serve as a starting point for dose-range finding studies with L-743310 or other novel NK1 receptor antagonists.
Table 1: Dosages of NK1 Receptor Antagonists for Inflammatory Models in Rodents
| Compound | Animal Model | Application | Route of Administration | Dosage Range | Study Duration | Reference(s) |
| Aprepitant | Rat | Colitis-associated dysplasia | Intraperitoneal (i.p.) | 50 mg/kg | 7 days | [1] |
| Maropitant | Mouse | Ulcerative Dermatitis | Intraperitoneal (i.p.) | 1 - 5 mg/kg | 5 - 10 days | [2] |
| SR140333 | Rat | Colitis-associated dysplasia | Not specified | Not specified | Not specified | |
| CP-96,345 | Mouse | GalN/LPS-induced liver injury | Not specified | 20 mg/kg | Not specified | [3] |
| L-733,060 | Mouse | GalN/LPS-induced liver injury | Not specified | 20 mg/kg | Not specified | [3] |
Table 2: Dosages of NK1 Receptor Antagonists for Pain Models in Rodents
| Compound | Animal Model | Application | Route of Administration | Dosage Range | Study Duration | Reference(s) |
| L-733,060 | Rat | Inflammatory Nociception | Microinjection into RVM | 10 pmol | Acute | [4] |
| L-703,606 | Rat | Inflammatory Nociception | Microinjection into RVM | 20 nmol | Acute | [4] |
| Aprepitant | Mouse | Nociceptive Responses | Intrathecal (i.t.) | Not specified | Acute | [5] |
| Netupitant Analogs | Mouse | Nociceptive Responses | Intrathecal (i.t.) | Not specified | Acute | [5] |
| CP-96,345 | Rat | Forced Swim Test (Antidepressant-like) | Intraperitoneal (i.p.) | 2.5 - 10 mg/kg | Acute | [6] |
| SR 48968 | Rat | Forced Swim Test (Antidepressant-like) | Intraperitoneal (i.p.) | 2.5 - 10 mg/kg | Acute | [6] |
| SR 142801 | Rat | Forced Swim Test (Antidepressant-like) | Intraperitoneal (i.p.) | 2.5 - 10 mg/kg | Acute | [6] |
Experimental Protocols
Protocol 1: Evaluation of Anti-Inflammatory Activity using Carrageenan-Induced Paw Edema in Rats
This protocol describes a standard method for inducing acute inflammation in the rat paw and assessing the efficacy of an NK1 receptor antagonist.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
L-743310 or other NK1 receptor antagonist
-
Vehicle (e.g., saline, DMSO, or as appropriate for the test compound)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Syringes and needles (27G)
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week prior to the experiment with free access to food and water.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Vehicle Control
-
Test Compound (L-743310) at various doses
-
Positive Control (e.g., Indomethacin 10 mg/kg, i.p.)
-
-
Compound Administration: Administer the vehicle, test compound, or positive control via the desired route (e.g., intraperitoneal, oral) 60 minutes before carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Protocol 2: Evaluation of Anti-Inflammatory Activity using Complete Freund's Adjuvant (CFA)-Induced Arthritis in Mice
This protocol outlines a model for chronic inflammation and is suitable for evaluating the long-term effects of NK1 receptor antagonists.
Materials:
-
Male or female mice (strain as appropriate for the study, e.g., C57BL/6)
-
L-743310 or other NK1 receptor antagonist
-
Vehicle
-
Complete Freund's Adjuvant (CFA)
-
Calipers
-
Syringes and needles (27-30G)
Procedure:
-
Animal Acclimatization: As described in Protocol 1.
-
Grouping: Randomly divide animals into groups (n=8-10 per group).
-
Induction of Arthritis:
-
On day 0, under light anesthesia, inject 20 µL of CFA into the intra-articular space of the right hind paw.
-
The contralateral paw can be injected with saline as a control.
-
-
Compound Administration: Begin administration of the vehicle or test compound at the desired dose and route, starting from day 0 or after the establishment of arthritis (e.g., day 7), and continue for the duration of the study (e.g., 14-21 days).
-
Assessment of Arthritis:
-
Paw Thickness: Measure the anteroposterior and mediolateral diameter of the ankle joint using calipers every other day.
-
Arthritis Score: Visually score the severity of arthritis in each paw based on a scale (e.g., 0-4, where 0=no signs of arthritis and 4=severe inflammation and joint deformity).
-
Body Weight: Monitor body weight regularly as an indicator of general health.
-
-
Data Analysis:
-
Plot the change in paw thickness and arthritis score over time for each group.
-
Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).
-
-
Histopathology (Optional): At the end of the study, euthanize the animals and collect the joints for histological analysis to assess synovial inflammation, cartilage destruction, and bone erosion.
Visualizations
The following diagrams illustrate key concepts related to NK1 receptor signaling and experimental workflows.
Caption: Substance P binding to the NK1 receptor activates downstream signaling pathways.
Caption: Workflow for evaluating anti-inflammatory compounds in a rodent model.
References
- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 2. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preparing L-743310 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the preparation of L-743310 stock solutions in dimethyl sulfoxide (B87167) (DMSO). L-743310 is a potent and selective antagonist of the neurokinin-1 (NK1) receptor, which is involved in various physiological processes, including pain transmission, inflammation, and emesis. Accurate and consistent preparation of L-743310 stock solutions is crucial for reliable experimental outcomes in basic research and drug development.
Key Quantitative Data
For ease of reference and calculation, the pertinent chemical and physical properties of L-743310 and DMSO are summarized in the table below.
| Property | L-743310 | Dimethyl Sulfoxide (DMSO) |
| Molecular Formula | C₃₀H₃₃BrF₆N₄O₂ | (CH₃)₂SO |
| Molecular Weight | 675.51 g/mol | 78.13 g/mol |
| CAS Number | 187724-86-3 | 67-68-5 |
| Appearance | White to off-white solid | Clear, colorless liquid |
| Solubility in DMSO | ≥ 50 mg/mL (as suggested by some suppliers) | Miscible |
| Storage Temperature | Powder: -20°C for long-term storage | Room temperature |
Mechanism of Action: NK1 Receptor Antagonism
L-743310 exerts its pharmacological effects by competitively inhibiting the binding of the endogenous ligand, Substance P, to the NK1 receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by Substance P, primarily couples to Gq and Gs proteins. This initiates a signaling cascade leading to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG), and a resultant increase in intracellular calcium levels. Activation of the NK1 receptor can also lead to increased cyclic adenosine (B11128) monophosphate (cAMP) levels through Gs protein stimulation. By blocking this pathway, L-743310 effectively attenuates the downstream cellular responses mediated by Substance P.
Experimental Protocol: Preparation of L-743310 Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of L-743310 in DMSO.
Materials:
-
L-743310 powder
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Safety Precautions: Perform all steps in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate PPE to avoid skin and eye contact.
-
Determine the Required Mass of L-743310:
-
To prepare a 10 mM stock solution, the required mass can be calculated using the following formula:
-
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For 1 mL (0.001 L) of a 10 mM (0.01 M) stock solution:
-
Mass (mg) = 0.01 mol/L * 0.001 L * 675.51 g/mol * 1000 mg/g = 6.7551 mg
-
-
-
Weighing L-743310:
-
Carefully weigh out the calculated amount of L-743310 powder using an analytical balance and place it into a sterile microcentrifuge tube or amber vial.
-
-
Adding DMSO:
-
Add the desired volume of DMSO to the tube containing the L-743310 powder. For the example above, add 1 mL of DMSO.
-
-
Dissolution:
-
Tightly cap the tube and vortex the solution until the L-743310 powder is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Application in Cell-Based Assays
When using the L-743310 stock solution in cell-based assays, it is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is highly recommended to keep the final concentration at or below 0.1% to minimize any potential off-target effects of the solvent. Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Working Concentrations: The effective concentration of L-743310 will vary depending on the specific cell type and experimental conditions. Based on published studies with other NK1 receptor antagonists, typical working concentrations for in vitro assays can range from the low nanomolar to the micromolar range. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific application.
Stability and Handling
-
L-743310 powder is stable for several weeks at room temperature during ordinary shipping.[1]
-
For long-term storage of the powder, a dry, dark environment at -20°C is recommended.
-
DMSO is hygroscopic; therefore, it is important to use anhydrous or molecular sieve-dried DMSO and to minimize the exposure of the stock solution to air.
-
Avoid repeated freeze-thaw cycles of the stock solution, as this may lead to degradation of the compound. Aliquoting into single-use volumes is the best practice to prevent this.[1]
By following these guidelines, researchers can ensure the preparation of accurate and stable stock solutions of L-743310 for use in a variety of experimental settings.
References
Application Notes and Protocols for Studying Visceral Pain with L-743,310
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visceral pain, originating from internal organs, is a complex and often debilitating condition characteristic of disorders such as Irritable Bowel Syndrome (IBS) and interstitial cystitis. The neurokinin-1 (NK1) receptor and its primary ligand, Substance P, play a crucial role in the transmission of nociceptive signals and the development of visceral hypersensitivity. L-743,310 is a potent and selective non-peptide antagonist of the NK1 receptor. By blocking the action of Substance P, L-743,310 presents a valuable pharmacological tool for investigating the mechanisms of visceral pain and for the preclinical evaluation of novel analgesic therapies.
These application notes provide detailed protocols for utilizing L-743,310 in established rodent models of visceral pain. The methodologies described herein are based on established experimental paradigms for inducing and assessing visceral nociception.
Mechanism of Action: The Role of Substance P and the NK1 Receptor in Visceral Pain
Substance P, a neuropeptide of the tachykinin family, is a key mediator in the transmission of pain signals.[1] In the context of visceral pain, noxious stimuli or inflammation in an internal organ can lead to the release of Substance P from the peripheral terminals of primary afferent neurons.[2] This released Substance P then binds to NK1 receptors located on various cells, including sensory nerve endings, immune cells, and neurons in the spinal cord.[3][4]
Activation of NK1 receptors on primary afferent neurons leads to their sensitization, a state of heightened excitability where they respond more robustly to subsequent stimuli (peripheral sensitization).[4] In the spinal cord, Substance P acts as a neurotransmitter, facilitating the transmission of pain signals from the periphery to higher brain centers.[1][2] Prolonged or intense noxious input can lead to central sensitization, a state of hyperexcitability in the central nervous system, which contributes to the chronic nature of visceral pain.[2] L-743,310, by competitively binding to and blocking the NK1 receptor, can interrupt this signaling cascade at both peripheral and central levels, thereby attenuating the perception of visceral pain.
Data Presentation: Efficacy of NK1 Receptor Antagonists in Visceral Pain Models
Table 1: Effect of Intrathecal NK1 Receptor Antagonist (SR140,333) on Visceromotor Response to Colorectal Distension in Rats with Zymosan-Induced Visceral Hyperalgesia
| Treatment Group | Dose (µg, i.th.) | Mean Number of Abdominal Contractions (at 80 mmHg) | % Inhibition of Hyperalgesic Response |
| Vehicle (Saline) | - | 18.5 ± 1.2 | - |
| SR140,333 | 3 | 12.3 ± 1.5* | ~33.5% |
*Data adapted from a study investigating combined NK1 and NK2 receptor antagonism.[5] The value for the NK1 antagonist alone is estimated from graphical representations. *p < 0.05 compared to vehicle.
Table 2: Effect of Intraduodenal NK1 Receptor Antagonist (TAK-637) on Acetic Acid-Induced Abdominal Contractions in Rabbits
| Treatment Group | Dose (mg/kg, i.d.) | Number of Abdominal Contractions | % Inhibition |
| Vehicle | - | 25.4 ± 2.1 | - |
| TAK-637 | 0.3 | 16.1 ± 2.3 | ~36.6% |
| TAK-637 | 1 | 11.5 ± 1.9 | ~54.7% |
| TAK-637 | 3 | 8.9 ± 1.5* | ~65.0% |
*Data extracted from a dose-response study. *p < 0.05 compared to vehicle.
Table 3: Effect of NK1 Receptor Antagonist (Netupitant) on Colonic Hypersensitivity in a Rat Model
| Treatment Group | Dose (mg/kg) | % Inhibition of Colonic Hypersensitivity |
| Netupitant | 0.3 | ~20% |
| Netupitant | 1 | ~45% |
| Netupitant | 3 | ~60% |
*Data estimated from graphical representations in a study investigating combined 5-HT3 and NK1 receptor antagonism. *p < 0.05 compared to vehicle.
Experimental Protocols
Note: As no published studies have specifically reported an effective in vivo dose of L-743,310 for visceral pain, the following protocols are adapted from established models using other NK1 receptor antagonists. It is strongly recommended that researchers perform a dose-response study to determine the optimal concentration of L-743,310 for their specific experimental conditions. Based on the data from other NK1 antagonists, a starting dose range of 1-10 mg/kg for systemic administration or 1-10 µg for intrathecal administration is suggested. L-743,310 is reported to be soluble in DMSO.
Protocol 1: Acetic Acid-Induced Writhing Test for Visceral Nociception in Mice
This model is a widely used and straightforward method for assessing visceral pain by chemically inducing a painful reaction that results in characteristic abdominal constrictions, or "writhes".
Materials:
-
L-743,310
-
Vehicle (e.g., 10% DMSO in saline)
-
0.6% Acetic Acid solution in sterile saline
-
Male Swiss Webster mice (20-25 g)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chambers
-
Timer
Procedure:
-
Acclimation: Acclimate mice to the experimental room for at least 1 hour before testing.
-
Drug Administration:
-
Dissolve L-743,310 in the vehicle to the desired concentrations.
-
Administer L-743,310 or vehicle via i.p. injection in a volume of 10 ml/kg.
-
Allow for a pretreatment period of 30-60 minutes.
-
-
Induction of Writhing:
-
Inject 0.6% acetic acid solution i.p. at a volume of 10 ml/kg.
-
-
Observation and Data Collection:
-
Immediately after acetic acid injection, place each mouse in an individual observation chamber.
-
After a 5-minute latency period, count the number of writhes for a 10-20 minute period. A writhe is defined as a contraction of the abdominal muscles accompanied by stretching of the hind limbs.
-
-
Data Analysis:
-
Calculate the mean number of writhes for each treatment group.
-
Determine the percentage of inhibition using the following formula: % Inhibition = [ (Mean writhes in vehicle group - Mean writhes in L-743,310 group) / Mean writhes in vehicle group ] x 100
-
Protocol 2: Colorectal Distension (CRD) Model of Visceral Pain in Rats
The CRD model is a more specific and quantifiable method for assessing visceral sensitivity by measuring the visceromotor response (VMR) to mechanical distension of the colon and rectum.
Materials:
-
L-743,310
-
Vehicle (e.g., 10% DMSO in saline)
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
Colorectal distension balloon (e.g., 5-6 cm latex balloon attached to a flexible catheter)
-
Barostat or pressure-controlled distension apparatus
-
Electromyography (EMG) recording equipment (optional, for more quantitative measurement)
-
Sutures for securing the catheter
Procedure:
-
Animal Preparation:
-
Lightly anesthetize the rat (e.g., with isoflurane).
-
Gently insert the lubricated balloon catheter into the colon via the anus to approximately 6-8 cm from the anus.
-
Secure the catheter to the tail with tape.
-
Allow the animal to recover from anesthesia in a small, transparent chamber for at least 30 minutes.
-
-
Drug Administration:
-
Administer L-743,310 or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, or intrathecal). Intrathecal administration allows for the specific investigation of spinal mechanisms.
-
Allow for an appropriate pretreatment period based on the route of administration.
-
-
Colorectal Distension and VMR Assessment:
-
The VMR is a visually assessed reflex characterized by the contraction of the abdominal and hindlimb musculature.
-
Apply graded colorectal distension pressures (e.g., 20, 40, 60, 80 mmHg) for a fixed duration (e.g., 10-20 seconds) with a rest period between each distension (e.g., 4-5 minutes).
-
Score the VMR at each pressure level using a standardized scale (e.g., 0 = no behavioral response; 1 = brief head movement followed by immobility; 2 = contraction of abdominal muscles; 3 = lifting of the abdomen; 4 = body arching and lifting of pelvic structures).
-
Alternatively, for a more objective measure, record EMG activity from the external oblique abdominal muscles. The total spike activity during distension is quantified.
-
-
Data Analysis:
-
For visual scoring, plot the mean VMR score against the distension pressure for each treatment group.
-
For EMG recordings, calculate the mean total spike count for each pressure level and treatment group.
-
Statistical analysis (e.g., two-way ANOVA with repeated measures) can be used to compare the dose-response curves between treatment groups.
-
Protocol 3: Zymosan-Induced Visceral Hyperalgesia in Mice
This protocol describes the induction of a more persistent state of visceral hypersensitivity using the inflammatory agent zymosan, which can be useful for studying the transition from acute to chronic visceral pain.
Materials:
-
L-743,310
-
Vehicle (e.g., 10% DMSO in saline)
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile saline
-
Male C57BL/6 mice (20-25 g)
-
Apparatus for assessing visceral sensitivity (e.g., von Frey filaments for referred hyperalgesia, or colorectal distension setup as described in Protocol 2).
Procedure:
-
Induction of Visceral Hyperalgesia:
-
Prepare a suspension of zymosan in sterile saline (e.g., 30 mg/ml).
-
Lightly anesthetize the mice.
-
Administer the zymosan suspension intracolonically via a fine catheter.
-
A control group should receive an intracolonic injection of saline.
-
Allow several days for the visceral hypersensitivity to develop (e.g., test on days 1, 3, and 7 post-zymosan).
-
-
Assessment of Visceral Pain/Hyperalgesia:
-
Referred Somatic Hyperalgesia: Measure the withdrawal threshold of the abdominal wall to stimulation with von Frey filaments. A decrease in the withdrawal threshold indicates referred hyperalgesia.
-
Colorectal Distension: Assess the visceromotor response to colorectal distension as described in Protocol 2. An exaggerated response at lower distension pressures compared to the control group indicates visceral hyperalgesia.
-
-
Drug Treatment and Testing:
-
On the day of testing, administer L-743,310 or vehicle.
-
After the appropriate pretreatment time, assess visceral sensitivity using one of the methods described above.
-
-
Data Analysis:
-
Compare the abdominal withdrawal thresholds or the VMR to colorectal distension between the vehicle-treated and L-743,310-treated groups in the zymosan-injected animals.
-
Mandatory Visualizations
References
Application Notes and Protocols for L-743310 in Behavioral Pharmacology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of L-743310, a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor, in behavioral pharmacology experiments. The protocols detailed below are based on established methodologies for assessing anxiolytic-like and antidepressant-like properties of novel compounds.
Introduction to L-743310
L-743310 is a valuable research tool for investigating the role of the Substance P (SP) and its primary receptor, the NK1 receptor, in the pathophysiology of central nervous system (CNS) disorders. The SP/NK1 receptor system is implicated in the modulation of stress, anxiety, and depression.[1][2] Antagonism of the NK1 receptor has been shown to produce anxiolytic and antidepressant effects in various preclinical models. Due to species differences in the NK1 receptor, gerbils are often a preferred rodent model for testing NK1 antagonists as their receptor homology is closer to humans than that of rats or mice.[3]
Mechanism of Action: Substance P/NK1 Receptor Signaling
Substance P, a neuropeptide of the tachykinin family, is the endogenous ligand for the NK1 receptor. Upon binding of Substance P, the NK1 receptor, a G-protein coupled receptor (GPCR), activates intracellular signaling cascades. This activation is primarily coupled through Gαq/11, leading to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to neuronal excitation and the modulation of various cellular processes implicated in stress and emotional responses. L-743310 acts as a competitive antagonist at the NK1 receptor, blocking the binding of Substance P and thereby inhibiting this signaling pathway.
Application in Behavioral Models
Anxiolytic-Like Activity: The Elevated Plus-Maze (EPM)
The Elevated Plus-Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms.
Apparatus:
-
A plus-shaped maze elevated from the floor (e.g., 50 cm).
-
Two opposite arms are open (e.g., 50 x 10 cm), and two opposite arms are enclosed by high walls (e.g., 50 x 10 x 40 cm).
-
The maze should be made of a non-porous material for easy cleaning.
Procedure:
-
Habituation: Acclimatize the gerbils to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer L-743310 orally (p.o.) at the desired doses or vehicle. A pre-treatment time of 30 minutes is common for oral administration.
-
Testing:
-
Place a gerbil in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
The session should be recorded by an overhead video camera for later analysis.
-
-
Data Analysis: Score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total arm entries (as a measure of locomotor activity).
-
-
Cleaning: Thoroughly clean the maze with a suitable disinfectant (e.g., 70% ethanol) between each animal to eliminate olfactory cues.
Data Presentation:
While specific data for L-743310 is not publicly available in the reviewed literature, the following table illustrates how data for an NK1 antagonist, GR-205171, was presented in a study using the gerbil elevated plus-maze.[4][5]
| Treatment (mg/kg, p.o.) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) |
| Vehicle | 15.2 ± 2.5 | 20.5 ± 3.1 |
| GR-205171 (0.3) | 20.1 ± 3.8 | 30.2 ± 4.5 |
| GR-205171 (1.0) | 25.8 ± 4.1 | 35.1 ± 3.9 |
| GR-205171 (5.0) | 35.4 ± 5.2 | 40.7 ± 4.8** |
| *p < 0.05, **p < 0.01 compared to vehicle. Data adapted from Varty et al., 2002a.[4][5] |
Antidepressant-Like Activity: The Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral despair model for screening potential antidepressant compounds. The test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments reduce the duration of immobility.
Apparatus:
-
A transparent glass or plastic cylinder (e.g., 40 cm high, 20 cm in diameter).
-
Filled with water (e.g., 23-25°C) to a depth where the animal cannot touch the bottom with its tail or hind limbs (e.g., 15-30 cm).
Procedure:
-
Pre-test Session (for rats): On day 1, place the rat in the cylinder for a 15-minute session. This session is for habituation and is not scored for immobility.
-
Drug Administration: Administer L-743310 or vehicle at the desired doses and route. The pre-treatment time will vary depending on the route of administration (e.g., 30-60 minutes for i.p. or p.o.).
-
Test Session: 24 hours after the pre-test session (for rats), or for a single session (for mice), place the animal back into the swim cylinder for a 5-6 minute test.
-
Data Analysis: Record the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.
-
Post-test Care: After the test, remove the animal from the water, dry it with a towel, and place it in a warm cage to prevent hypothermia.
Data Presentation:
| Treatment | Dose (mg/kg) | Route | Immobility Time (seconds, Mean ± SEM) |
| Vehicle | - | i.p. | 180 ± 15 |
| L-743310 | 1 | i.p. | 150 ± 12 |
| L-743310 | 3 | i.p. | 120 ± 10 |
| L-743310 | 10 | i.p. | 90 ± 8 |
| Imipramine (Positive Control) | 20 | i.p. | 85 ± 9 |
| p < 0.05, **p < 0.01 compared to vehicle. This is hypothetical data for illustrative purposes. |
Conclusion
L-743310, as a selective NK1 receptor antagonist, holds significant potential for investigating the role of the Substance P system in anxiety and depression. The provided protocols for the elevated plus-maze and forced swim test offer standardized methods to evaluate the anxiolytic-like and antidepressant-like effects of L-743310 in preclinical models. Researchers should consider the use of gerbils for anxiety studies due to the favorable pharmacological profile of their NK1 receptors. Careful dose-selection and adherence to standardized protocols are crucial for obtaining reliable and reproducible data in behavioral pharmacology experiments with L-743310.
References
- 1. Effects of Neurokinin-1 Receptor Inhibition on Anxiety Behavior in Neonatal Rats Selectively Bred for an Infantile Affective Trait [scirp.org]
- 2. Association between amygdala neurokinin-1 receptor availability and anxiety-related personality traits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The gerbil elevated plus-maze II: anxiolytic-like effects of selective neurokinin NK1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anxiolytic-like Effects of the Neurokinin 1 Receptor Antagonist GR-205171 in the Elevated Plus-Maze and Contextual Fear-Potentiated Startle Model of Anxiety in Gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anxiolytic-like effects of the neurokinin 1 receptor antagonist GR-205171 in the elevated plus maze and contextual fear-potentiated startle model of anxiety in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Neurogenic Inflammation with L-743310
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurogenic inflammation is a complex physiological process characterized by the release of neuropeptides, primarily Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), from peripheral sensory nerve endings. This release triggers a cascade of inflammatory responses, including vasodilation, increased vascular permeability leading to plasma extravasation, and mast cell degranulation. The neurokinin-1 (NK1) receptor, the primary receptor for Substance P, plays a pivotal role in mediating these effects. L-743310 is a potent and selective, non-peptide antagonist of the human NK1 receptor, making it a valuable pharmacological tool for investigating the mechanisms of neurogenic inflammation and for the preclinical assessment of potential therapeutic agents targeting this pathway.[1] This document provides detailed application notes and experimental protocols for the use of L-743310 in neurogenic inflammation research.
Mechanism of Action
L-743310 exerts its inhibitory effect on neurogenic inflammation by competitively blocking the binding of Substance P to the NK1 receptor.[2][3] By occupying the receptor binding site, L-743310 prevents the downstream signaling events that lead to increased vascular permeability and subsequent plasma extravasation, key hallmarks of neurogenic inflammation. L-743310 has demonstrated high affinity for the primate and cloned human NK1 receptors, with lower affinity for rodent NK1 receptors.[1]
Quantitative Data
The inhibitory potency of L-743310 on neurogenic inflammation has been quantified in preclinical models. The following table summarizes the available data on the efficacy of L-743310 in inhibiting plasma protein extravasation, a key measure of neurogenic inflammation.
| Parameter | Value | Model System | Inducing Agent | Reference |
| ID50 (in vivo) | 2 µg/kg | Anesthetized Guinea Pig Esophagus | Resiniferatoxin (B1680534) | (Tattersall et al., 1996, as cited in[1]) |
ID50 (Median Inhibitory Dose) is the dose of the drug that causes a 50% inhibition of the maximal response.
Experimental Protocols
Two key experimental models are detailed below for investigating the effects of L-743310 on neurogenic inflammation.
Protocol 1: Inhibition of Resiniferatoxin-Induced Plasma Extravasation in the Guinea Pig Esophagus
This protocol is designed to assess the in vivo efficacy of L-743310 in a model of neurogenic inflammation induced by the potent vanilloid receptor agonist, resiniferatoxin (RTX).
Materials:
-
L-743310
-
Resiniferatoxin (RTX)
-
Evans Blue dye (5% w/v in saline)
-
Urethane (B1682113) (or other suitable anesthetic)
-
Saline solution (0.9% NaCl)
-
Spectrophotometer or fluorometer
-
Male Dunkin-Hartley guinea pigs (300-400g)
Procedure:
-
Animal Preparation:
-
Anesthetize the guinea pig with urethane (1.5 g/kg, i.p.).
-
Cannulate the jugular vein for intravenous administration of compounds and Evans Blue dye.
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
-
Drug Administration:
-
Administer L-743310 intravenously at the desired doses (e.g., 0.1, 1, 10 µg/kg) or vehicle control (saline). Allow for a pre-treatment period of approximately 15 minutes.
-
-
Induction of Plasma Extravasation:
-
Inject Evans Blue dye (20 mg/kg) intravenously.
-
Five minutes after the Evans Blue injection, administer resiniferatoxin (7 nmol/kg, i.v.) to induce neurogenic inflammation.
-
-
Tissue Collection and Dye Extraction:
-
After a 10-minute circulation time following RTX administration, perfuse the animal with saline to remove intravascular Evans Blue.
-
Dissect the esophagus and blot it dry.
-
Weigh the tissue.
-
Extract the extravasated Evans Blue dye by incubating the tissue in 2 ml of formamide for 24 hours at 60°C.
-
-
Quantification of Plasma Extravasation:
-
Centrifuge the formamide extracts to pellet any tissue debris.
-
Measure the absorbance of the supernatant at 620 nm using a spectrophotometer. Alternatively, for higher sensitivity, measure the fluorescence (excitation at 620 nm, emission at 680 nm).
-
Calculate the amount of extravasated Evans Blue in µg per mg of tissue weight using a standard curve prepared with known concentrations of Evans Blue in formamide.
-
-
Data Analysis:
-
Express the results as the percentage inhibition of plasma extravasation compared to the vehicle-treated control group.
-
Calculate the ID50 value for L-743310 using a dose-response curve.
-
Protocol 2: Inhibition of Substance P-Induced Cutaneous Plasma Extravasation in Rats
This protocol provides a method to evaluate the ability of L-743310 to antagonize the direct effects of Substance P, the endogenous ligand for the NK1 receptor, in inducing plasma extravasation in the skin.
Materials:
-
L-743310
-
Substance P
-
Evans Blue dye (2.5% w/v in saline)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Saline solution (0.9% NaCl)
-
Formamide
-
Spectrophotometer
-
Male Sprague-Dawley rats (200-250g)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using a suitable anesthetic.
-
Shave the dorsal skin of the animal.
-
-
Drug and Dye Administration:
-
Administer L-743310 systemically (e.g., i.v. or i.p.) at various doses or vehicle control.
-
After a suitable pre-treatment time (e.g., 30 minutes), inject Evans Blue dye (50 mg/kg) intravenously via the tail vein.
-
-
Induction of Plasma Extravasation:
-
Five minutes after the Evans Blue injection, administer intradermal injections of Substance P (e.g., 10, 30, 100 pmol in 50 µl saline) at distinct sites on the shaved dorsal skin.
-
As a negative control, inject saline at a separate site.
-
-
Tissue Collection and Dye Extraction:
-
After 30 minutes, euthanize the animal and excise the skin at the injection sites using a standard-sized punch biopsy (e.g., 8 mm).
-
Extract the extravasated Evans Blue dye by incubating the skin biopsies in formamide overnight at room temperature.
-
-
Quantification of Plasma Extravasation:
-
Measure the absorbance of the formamide extracts at 620 nm.
-
Quantify the amount of extravasated dye in ng per injection site.
-
-
Data Analysis:
-
Determine the dose-dependent inhibition of Substance P-induced plasma extravasation by L-743310.
-
Data can be expressed as a percentage of the response to Substance P in vehicle-treated animals.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway in neurogenic inflammation and the experimental workflows for investigating the effects of L-743310.
Caption: Signaling pathway of neurogenic inflammation and the inhibitory action of L-743310.
Caption: Workflow for assessing L-743310's effect on RTX-induced plasma extravasation.
Caption: Workflow for evaluating L-743310's antagonism of Substance P-induced effects.
References
- 1. Substance P-induced cutaneous plasma extravasation in rats is mediated by NK-1 tachykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneurology.com [jneurology.com]
- 3. Changes in dopamine agonist and antagonist activity following temporary inactivation of the neostraitum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using L-743310
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for utilizing L-743310, a potent and selective non-peptide antagonist of the Neurokinin-1 receptor (NK-1R), in various cell-based assays. The information herein is intended to guide researchers in designing and executing experiments to investigate the biological effects of L-743310, particularly its impact on cell signaling, viability, and proliferation.
Introduction to L-743310 and the Neurokinin-1 Receptor
L-743310 is a research chemical that acts as a competitive antagonist of the NK-1 receptor, also known as the tachykinin receptor 1 (TACR1). The primary endogenous ligand for the NK-1 receptor is Substance P (SP), a neuropeptide involved in a wide array of physiological and pathophysiological processes, including inflammation, pain transmission, and cell proliferation. By blocking the binding of Substance P to its receptor, L-743310 can effectively inhibit the downstream signaling cascades initiated by NK-1R activation. The interaction of Substance P with the NK-1 receptor is known to trigger various cellular responses, including the activation of nuclear factor-kappa B (NF-κB) and the release of pro-inflammatory cytokines.
Mechanism of Action: The NK-1 Receptor Signaling Pathway
The NK-1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 and Gs proteins. Upon activation by Substance P, the receptor initiates a cascade of intracellular signaling events. L-743310, as an antagonist, prevents the initiation of this cascade.
A simplified representation of the NK-1 receptor signaling pathway is depicted below.
Caption: NK-1 Receptor Signaling Pathway and Inhibition by L-743310.
Key Cell-Based Assays for L-743310
Several cell-based assays can be employed to characterize the activity of L-743310. The primary assays focus on its ability to antagonize the NK-1 receptor and its downstream effects on cell viability and proliferation.
-
Calcium Flux Assay: To determine the potency of L-743310 in blocking Substance P-induced intracellular calcium mobilization.
-
Cell Viability/Cytotoxicity Assay (e.g., MTT, MTS, or CCK-8): To assess the effect of L-743310 on the viability of cells, particularly in the context of cancer cell lines where the NK-1 receptor may be overexpressed.
-
Cell Proliferation Assay: To investigate the impact of L-743310 on Substance P-induced cell proliferation.
Application Note 1: Determination of L-743310 Potency using a Calcium Flux Assay
Objective: To quantify the inhibitory potency (IC₅₀) of L-743310 against Substance P-induced intracellular calcium flux in cells expressing the NK-1 receptor.
Principle: Activation of the NK-1 receptor by Substance P leads to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be measured using calcium-sensitive fluorescent dyes. L-743310, as an NK-1 receptor antagonist, will inhibit this SP-induced calcium flux in a dose-dependent manner.
Experimental Workflow: Calcium Flux Assay
Caption: Workflow for a Calcium Flux Assay to Determine L-743310 Potency.
Detailed Protocol: Calcium Flux Assay
Materials:
-
Cells expressing the human NK-1 receptor (e.g., CHO-K1 or U2OS cells stably transfected with the NK-1R gene)
-
96-well black, clear-bottom microplates
-
Substance P (agonist)
-
L-743310 (antagonist)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding:
-
Seed the NK-1R expressing cells into a 96-well black, clear-bottom plate at a density of 20,000-50,000 cells per well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours to allow for cell attachment and formation of a monolayer.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye. For Fluo-4 AM, a final concentration of 2-5 µM is typically used. The addition of Pluronic F-127 (at a final concentration of 0.02-0.04%) can aid in dye solubilization and cell loading.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the dye loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Incubation:
-
Prepare serial dilutions of L-743310 in HBSS.
-
After the dye loading incubation, aspirate the loading buffer and wash the cells twice with HBSS.
-
Add 100 µL of the different concentrations of L-743310 to the respective wells. Include wells with HBSS only as a control.
-
Incubate the plate at room temperature or 37°C for 15-30 minutes in the dark.
-
-
Measurement of Calcium Flux:
-
Set up the fluorescence plate reader to measure the fluorescence intensity at the appropriate wavelengths for the chosen dye (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Using the plate reader's injector, add a pre-determined concentration of Substance P (typically the EC₈₀ concentration) to all wells.
-
Immediately begin recording the fluorescence intensity every 1-2 seconds for a total of 1-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
The percentage of inhibition for each concentration of L-743310 is calculated using the following formula: % Inhibition = 100 * (1 - (ΔF_compound - ΔF_min) / (ΔF_max - ΔF_min)) where ΔF_compound is the response in the presence of L-743310, ΔF_max is the response with agonist alone, and ΔF_min is the response of the no-agonist control.
-
Plot the percentage of inhibition against the logarithm of the L-743310 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation: L-743310 Potency
| Parameter | Value |
| Cell Line | e.g., CHO-K1-hNK1R |
| Agonist (EC₈₀) | e.g., Substance P (1 nM) |
| L-743310 IC₅₀ | To be determined |
| Hill Slope | To be determined |
Application Note 2: Assessing the Effect of L-743310 on Cell Viability and Proliferation
Objective: To determine the effect of L-743310 on the viability and proliferation of cells, particularly in the context of Substance P-driven proliferation in cancer cell lines that overexpress the NK-1 receptor.
Principle: The NK-1 receptor and its ligand, Substance P, have been implicated in the proliferation of various cancer cell types. L-743310, by blocking the NK-1 receptor, is expected to inhibit Substance P-induced cell proliferation. Standard colorimetric or fluorometric assays that measure metabolic activity (as an indicator of viability) or DNA synthesis can be used to quantify these effects.
Experimental Workflow: Cell Viability/Proliferation Assay
Caption: Workflow for Cell Viability/Proliferation Assays with L-743310.
Detailed Protocol: MTT Cell Viability Assay
Materials:
-
Target cell line (e.g., a cancer cell line known to express NK-1R)
-
96-well clear microplates
-
L-743310
-
Substance P (optional, for proliferation studies)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of L-743310 in culture medium.
-
(For proliferation inhibition studies) Prepare solutions of L-743310 in the presence of a fixed concentration of Substance P (e.g., 10 nM).
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of L-743310 (with or without Substance P). Include vehicle-treated and medium-only controls.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the logarithm of the L-743310 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation: L-743310 Effect on Cell Viability/Proliferation
Note: Specific IC₅₀ values for L-743310 in various cell-based viability and proliferation assays are not widely available in the public domain. The following tables are provided as templates for researchers to populate with their own experimental data.
Table 1: Cytotoxicity of L-743310 in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | Incubation Time (hours) | L-743310 IC₅₀ (µM) |
| e.g., U251 | Glioblastoma | 48 | To be determined |
| e.g., A549 | Lung Carcinoma | 48 | To be determined |
| e.g., MCF-7 | Breast Cancer | 48 | To be determined |
Table 2: Inhibition of Substance P-Induced Cell Proliferation by L-743310
| Cell Line | Substance P Conc. | L-743310 IC₅₀ (µM) |
| e.g., U87 MG | 10 nM | To be determined |
| e.g., PC-3 | 10 nM | To be determined |
Conclusion
The protocols and information provided in these application notes offer a comprehensive framework for investigating the cellular effects of the NK-1 receptor antagonist, L-743310. By utilizing assays such as calcium flux, cell viability, and cell proliferation, researchers can effectively characterize the potency and functional consequences of L-743310 activity in relevant cellular models. The provided templates for data presentation are intended to facilitate the clear and concise reporting of experimental findings.
L-743310 in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-743310 is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP). The Substance P/NK1 receptor system is extensively distributed throughout the central and peripheral nervous systems and is implicated in a variety of physiological and pathological processes. While L-743310 is primarily documented as a research tool for studying NK1 receptor function, its mechanism of action holds significant relevance for several areas of neuroscience research, including pain, anxiety, and neuroinflammation.
This document provides detailed application notes on the potential uses of L-743310 in neuroscience research, based on the established roles of the NK1 receptor. It also includes generalized experimental protocols for guidance. A critical consideration for researchers is that L-743310 exhibits high affinity for the human NK1 receptor but a lower affinity for rodent NK1 receptors, which should be taken into account during experimental design and species selection.
Physicochemical and Pharmacological Properties of L-743310
A summary of the available data for L-743310 is presented below. Notably, comprehensive public data on its binding affinity (Ki) and half-maximal inhibitory concentration (IC50) across different species and assays are limited. Researchers should consult vendor-specific data or conduct their own characterization.
| Property | Value |
| IUPAC Name | 4-(3-(5-(3,5-bis(trifluoromethyl)phenyl)-1-(1H-indol-3-yl)-3-oxopentan-2-yl)ureido)-1-methylquinuclidin-1-ium bromide |
| CAS Number | 187724-86-3 |
| Molecular Formula | C₃₀H₃₃BrF₆N₄O₂ |
| Molecular Weight | 675.51 g/mol |
| Target | Neurokinin-1 (NK1) Receptor |
| Receptor Selectivity | High affinity for human NK1 receptor, lower affinity for rodent NK1 receptors. |
| Binding Affinity (Ki) | Data not widely available in public literature. |
| IC50 | Data not widely available in public literature. |
Mechanism of Action: The Substance P/NK1 Receptor Signaling Pathway
Substance P, upon binding to the G-protein coupled NK1 receptor, activates downstream signaling cascades that modulate neuronal excitability and inflammatory responses. L-743310 acts as a competitive antagonist, blocking the binding of Substance P and thereby inhibiting these effects.
Neuroscience Research Applications
Based on the role of the NK1 receptor, L-743310 can be a valuable tool in the following research areas:
Pain Research
The SP/NK1R system is a key component in the transmission of nociceptive signals in the spinal cord and brain.[1][2] NK1 receptor antagonists have been investigated for their analgesic properties, particularly in models of inflammatory and neuropathic pain.[3]
-
Application: Investigating the role of central and peripheral NK1 receptors in different pain modalities.
-
Potential Models:
-
Formalin-induced inflammatory pain.
-
Carrageenan-induced paw edema.
-
Chronic constriction injury (CCI) model of neuropathic pain.
-
Models of visceral hypersensitivity.
-
Anxiety and Depression Research
NK1 receptors are densely expressed in brain regions associated with emotion and stress, such as the amygdala and prefrontal cortex.[4][5][6] Blockade of NK1 receptors has been shown to have anxiolytic and antidepressant-like effects in preclinical models.[4][5][7]
-
Application: Elucidating the involvement of the SP/NK1R system in the pathophysiology of anxiety and mood disorders.
-
Potential Models:
-
Elevated plus maze for anxiety-like behavior.
-
Open field test for exploratory and anxiety-related behaviors.
-
Forced swim test and tail suspension test for depressive-like behavior.
-
Social interaction test.
-
Neuroinflammation and Neurodegenerative Disease Research
Substance P can act as a pro-inflammatory mediator in the central nervous system, activating microglia and astrocytes and promoting the release of inflammatory cytokines.[8][9][10] This neuroinflammatory component is a hallmark of many neurodegenerative diseases. While direct studies with L-743310 in models of Alzheimer's or Parkinson's disease are lacking, its mechanism suggests potential for investigating the role of neuroinflammation in these conditions.
-
Application: Studying the contribution of NK1 receptor-mediated signaling to neuroinflammatory processes.
-
Potential Models:
-
Lipopolysaccharide (LPS)-induced neuroinflammation.
-
In vitro studies using primary microglia or astrocyte cultures.
-
Exploring the effects on inflammatory markers in transgenic models of neurodegenerative diseases (e.g., APP/PS1 mice for Alzheimer's).
-
Experimental Protocols (General Guidance)
The following are generalized protocols and should be optimized for specific experimental conditions.
General Experimental Workflow
In Vivo Administration Protocol (Rodent Model)
Note: Due to the lower affinity of L-743310 for rodent NK1 receptors, higher doses may be required compared to studies using human cells or tissues. A thorough dose-response study is essential.
-
Preparation of L-743310 Solution:
-
Consult the manufacturer's instructions for the appropriate solvent. A common starting point for in vivo studies is a vehicle of saline with a small percentage of a solubilizing agent like DMSO or Tween 80.
-
Prepare fresh solutions on the day of the experiment.
-
Vortex or sonicate to ensure complete dissolution.
-
-
Dose Selection:
-
Conduct a pilot study with a wide range of doses (e.g., 1, 3, 10, 30 mg/kg) to determine the optimal dose for the desired effect in your specific model and species.
-
The route of administration (e.g., intraperitoneal (i.p.), subcutaneous (s.c.), oral (p.o.)) will influence the dose and pharmacokinetics.
-
-
Administration:
-
Administer the selected dose of L-743310 or vehicle to the respective animal groups at a predetermined time before the experimental challenge or behavioral testing.
-
The pre-treatment time should be determined based on the known or estimated pharmacokinetic profile of the compound.
-
In Vitro Cell Culture Protocol (e.g., Primary Microglia)
-
Cell Culture:
-
Culture primary microglia or a suitable cell line (e.g., expressing human NK1 receptors) under standard conditions.
-
-
Treatment:
-
Pre-incubate the cells with varying concentrations of L-743310 (e.g., 1 nM to 10 µM) for a specified period (e.g., 30-60 minutes) before stimulation.
-
Stimulate the cells with Substance P or an inflammatory agent like LPS.
-
Include vehicle-treated and unstimulated controls.
-
-
Endpoint Analysis:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA.
-
Signaling Pathway Analysis: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key signaling proteins in the NK1 receptor pathway (e.g., ERK, p38 MAPK).
-
Gene Expression Analysis: Isolate RNA and perform RT-qPCR to measure the expression of inflammatory genes.
-
Conclusion
L-743310 is a valuable research tool for investigating the multifaceted roles of the Substance P/NK1 receptor system in the central nervous system. Its application in models of pain, anxiety, and neuroinflammation can contribute to a better understanding of these complex neurological processes. Researchers should remain mindful of its species-specific selectivity when designing and interpreting experimental outcomes. The provided protocols offer a foundational framework that should be adapted and optimized for specific research questions.
References
- 1. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Septide and neurokinin A are high-affinity ligands on the NK-1 receptor: evidence from homologous versus heterologous binding analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel selective agonists and antagonists confirm neurokinin NK1 receptors in guinea-pig vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. Pharmacological characterisation of NK1 receptor antagonist, [D-Trp7]sendide, on behaviour elicited by substance P in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-743310 in Tachykinin Receptor Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-743310 is a potent and selective, non-peptide antagonist of the human neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological and pathological processes, including pain transmission, inflammation, and emesis. The tachykinin family of neuropeptides, particularly Substance P (SP), are the endogenous ligands for the NK1 receptor. By blocking the binding of SP, L-743310 effectively inhibits the downstream signaling cascades initiated by NK1 receptor activation. These application notes provide a comprehensive overview of the use of L-743310 as a tool for studying tachykinin receptor function, complete with detailed experimental protocols and quantitative data.
Mechanism of Action
The tachykinin NK1 receptor is coupled to the Gq/11 family of G-proteins. Activation of the receptor by Substance P leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is central to the diverse cellular responses mediated by the NK1 receptor. L-743310 acts as a competitive antagonist at the NK1 receptor, preventing Substance P from binding and thereby inhibiting this signaling pathway.
Data Presentation
Binding Affinity and Selectivity of L-743310
The following table summarizes the binding affinity (Ki) of L-743310 for tachykinin receptors across different species. The data highlights the high affinity and selectivity of L-743310 for the human and primate NK1 receptor.
| Receptor Subtype | Species | Ki (nM) |
| NK1 | Human | 0.06 |
| Ferret | 0.1 | |
| Rhesus Monkey | ~1 (IC50) | |
| Rodent (Rat/Mouse) | 17 | |
| NK2 | Human | >1000 |
| NK3 | Human | >1000 |
Note: Data is compiled from various sources. Ki values represent the inhibition constant, with lower values indicating higher binding affinity.
Experimental Protocols
Radioligand Binding Assay for NK1 Receptor
This protocol describes a competitive binding assay to determine the affinity of L-743310 for the NK1 receptor using a radiolabeled ligand, such as [3H]-Substance P.
Materials:
-
Cell membranes prepared from cells expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells)
-
[3H]-Substance P (Radioligand)
-
L-743310 (Competitor)
-
Unlabeled Substance P (for non-specific binding determination)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., GF/C)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the NK1 receptor in a cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: 50 µL of [3H]-Substance P (at a concentration near its Kd, e.g., 0.5 nM), 50 µL of binding buffer, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of [3H]-Substance P, 50 µL of a high concentration of unlabeled Substance P (e.g., 1 µM), and 100 µL of membrane suspension.
-
Competition Binding: 50 µL of [3H]-Substance P, 50 µL of varying concentrations of L-743310, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of L-743310 to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay: Calcium Imaging
This protocol measures the ability of L-743310 to inhibit Substance P-induced intracellular calcium mobilization in cells expressing the NK1 receptor.
Materials:
-
Cells expressing the human NK1 receptor (e.g., HEK293 or U373 MG cells)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Substance P (Agonist)
-
L-743310 (Antagonist)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
Procedure:
-
Cell Preparation: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium indicator dye according to the manufacturer's instructions (e.g., 1-2 hours at 37°C).
-
Antagonist Pre-incubation: Wash the cells to remove excess dye and then pre-incubate with varying concentrations of L-743310 for 10-20 minutes at room temperature.
-
Agonist Stimulation and Measurement: Use a fluorescence plate reader equipped with an automated injection system to measure the baseline fluorescence. Inject a solution of Substance P (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and immediately begin recording the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Calculate the peak fluorescence response for each well. Plot the percentage of inhibition of the Substance P response against the log concentration of L-743310 to determine its IC50 value.
In Vivo Model: Cisplatin-Induced Emesis in Ferrets
This protocol evaluates the anti-emetic efficacy of L-743310 in a well-established animal model.
Materials:
-
Male ferrets
-
L-743310
-
Vehicle (for drug administration)
Procedure:
-
Acclimation: Acclimate the ferrets to the experimental conditions for several days.
-
Drug Administration: Administer L-743310 or its vehicle intravenously (i.v.) or intraperitoneally (i.p.) at the desired dose and time point before cisplatin administration.
-
Induction of Emesis: Administer a high dose of cisplatin (e.g., 5-10 mg/kg, i.p. or i.v.) to induce emesis.[1][2][3][4]
-
Observation: Observe the animals continuously for a defined period (e.g., 4-6 hours) and record the number of retches and vomits.
-
Data Analysis: Compare the number of emetic episodes in the L-743310-treated group to the vehicle-treated control group. Calculate the percentage of inhibition of emesis.
Visualizations
Caption: Tachykinin signaling pathway and the inhibitory action of L-743310.
References
- 1. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profiles of emetic action of cisplatin in the ferret: a potential model of acute and delayed emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
L-743310 Technical Support Center: Troubleshooting Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the solubility and stability of L-743310, a potent and selective neurokinin-1 (NK1) receptor antagonist. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of L-743310 in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving L-743310?
A1: L-743310 is soluble in dimethyl sulfoxide (B87167) (DMSO). For most in vitro applications, preparing a concentrated stock solution in DMSO is the recommended first step.
Q2: What are the recommended storage conditions for L-743310?
A2: Proper storage is crucial to maintain the integrity of L-743310. For long-term storage, it is recommended to store the compound as a solid at -20°C. For short-term storage of a few days to weeks, it can be kept at 0-4°C.[1] Stock solutions in DMSO should also be stored at -20°C.
Q3: My L-743310 solution, which was clear in DMSO, precipitated when I diluted it in my aqueous experimental buffer. Why did this happen and how can I prevent it?
A3: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous solution where its solubility is much lower. To prevent this, it is advisable to perform a serial dilution. First, make an intermediate dilution of your DMSO stock in a small volume of your aqueous buffer, and then add this to the final volume. It is also important to ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent effects on your cells or assay.
Q4: How stable is L-743310 in solution?
A4: While specific degradation kinetics are not extensively published, L-743310 is generally stable when stored properly.[1] To ensure the best results, it is recommended to prepare fresh dilutions in aqueous buffers for each experiment and to avoid repeated freeze-thaw cycles of the DMSO stock solution. If your experiments run for an extended period, consider the potential for degradation in aqueous media at 37°C.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of L-743310.
Issue 1: Variability in Experimental Results
Potential Cause: Inconsistent concentration of the active compound due to improper dissolution or storage.
Solution:
-
Ensure Complete Dissolution: Before making any dilutions, ensure that the L-743310 is fully dissolved in the DMSO stock solution. You can gently warm the solution to 37°C and vortex to aid dissolution.
-
Proper Storage: Always store the solid compound and DMSO stock solutions at the recommended temperatures (-20°C for long-term).[1]
-
Fresh Dilutions: Prepare fresh working solutions from the DMSO stock for each experiment to minimize degradation in aqueous buffers.
Issue 2: Compound Precipitation in Cell Culture Media
Potential Cause: The final concentration of L-743310 exceeds its solubility limit in the aqueous cell culture medium.
Solution:
-
Optimize Final Concentration: Determine the maximum soluble concentration of L-743310 in your specific cell culture medium.
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of media. Instead, prepare an intermediate dilution in a smaller volume of media first.
-
Control DMSO Concentration: Keep the final DMSO concentration in your cell culture well below 1%, and ideally at or below 0.1%, to minimize both solubility issues and potential cellular toxicity.
Data Presentation
Table 1: L-743310 Solubility and Storage Recommendations
| Parameter | Recommendation | Source |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | MedKoo Biosciences |
| Short-Term Storage (Solid) | 0 - 4 °C (days to weeks) | [1] |
| Long-Term Storage (Solid) | -20 °C (months to years) | [1] |
| Stock Solution Storage | -20 °C in DMSO | General Best Practice |
| Shelf Life (Solid) | >2 years if stored properly | [1] |
Experimental Protocols
Protocol: Preparation of L-743310 Stock and Working Solutions
This protocol provides a general guideline for preparing L-743310 solutions for in vitro cell-based assays.
Materials:
-
L-743310 (solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, pre-warmed (37°C) cell culture medium or experimental buffer
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the amount of DMSO needed to dissolve a known weight of L-743310 to achieve a 10 mM concentration. (Molecular Weight of L-743310: ~675.51 g/mol ).
-
Add the calculated volume of DMSO to the vial containing the solid L-743310.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C may be necessary.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Prepare Working Solutions:
-
For your experiment, thaw one aliquot of the 10 mM DMSO stock solution.
-
Perform a serial dilution to reach your final desired concentration. For example, to achieve a 10 µM final concentration in your cell culture medium with a 0.1% DMSO concentration:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed cell culture medium. This will give you a 100 µM solution.
-
Add 100 µL of this 100 µM solution to 900 µL of your cell culture medium to get a final concentration of 10 µM.
-
-
Always add the diluted L-743310 solution to your cells or assay system immediately after preparation.
-
Mandatory Visualizations
Signaling Pathway of the NK1 Receptor
L-743310 is a selective antagonist of the Neurokinin-1 (NK1) receptor. The binding of its endogenous ligand, Substance P, to the NK1 receptor (a G-protein coupled receptor) initiates a cascade of intracellular signaling events.
Caption: NK1 Receptor Signaling Pathway and the inhibitory action of L-743310.
Experimental Workflow for L-743310
The following diagram illustrates a typical workflow for using L-743310 in a cell-based experiment.
Caption: A typical experimental workflow for using L-743310.
References
Technical Support Center: Optimizing L-743,310 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro use of L-743,310, a potent and selective non-peptide antagonist of the neurokinin-1 receptor (NK-1R).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of L-743,310?
A1: L-743,310 is a competitive antagonist of the neurokinin-1 receptor (NK-1R). It selectively binds to the NK-1R, preventing the binding of its natural ligand, Substance P (SP). This blockade inhibits the downstream signaling pathways activated by SP, which are involved in various physiological processes, including inflammation, pain transmission, and cell proliferation. The interaction of SP with NK-1R leads to the activation of Gq/11 proteins, resulting in the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, leading to a cascade of cellular responses.
Q2: What is a recommended starting concentration for L-743,310 in in vitro experiments?
A2: A starting concentration in the range of 1 µM to 10 µM is recommended for initial in vitro experiments. This range is based on concentrations of Substance P (10⁻⁵ M to 10⁻⁶ M) that have been shown to elicit biological effects in vitro, such as the inhibition of natural killer cell cytotoxicity. As a competitive antagonist, a similar or slightly higher concentration of L-743,310 is a logical starting point for effectively blocking the NK-1R. However, the optimal concentration is highly dependent on the cell type, assay, and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: How should I prepare a stock solution of L-743,310?
A3: L-743,310 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). To prepare the stock solution, dissolve the appropriate amount of L-743,310 powder in anhydrous DMSO. Gentle vortexing or sonication can be used to aid dissolution. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally below 0.1%, to minimize solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: What are the potential off-target effects of L-743,310?
A4: While L-743,310 is known as a selective NK-1R antagonist, comprehensive public data on its off-target profile is limited. It is good practice to consider the possibility of off-target effects, especially at higher concentrations. If unexpected or inconsistent results are observed, it may be beneficial to perform counter-screening against a panel of other receptors or kinases.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no observable effect of L-743,310 | Suboptimal concentration: The concentration of L-743,310 may be too low to effectively block the NK-1R in your specific cell type or assay. | Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 100 µM) to determine the IC50 value. |
| Low NK-1R expression: The cell line you are using may have low or no expression of the NK-1R. | Verify NK-1R expression in your cell line using techniques such as qRT-PCR, Western blot, or flow cytometry. Consider using a positive control cell line known to express NK-1R. | |
| Compound degradation: L-743,310 may be unstable in your cell culture medium over the duration of the experiment. | Prepare fresh working solutions for each experiment. Minimize the exposure of stock and working solutions to light. Consider performing a time-course experiment to assess the stability of the compound's effect. | |
| High cell toxicity or unexpected cell death | High concentration of L-743,310: The concentration used may be cytotoxic to your cells. | Determine the cytotoxic concentration 50 (CC50) for your cell line using a cell viability assay. Use concentrations well below the CC50 for your functional assays. |
| DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. | Ensure the final DMSO concentration is below 0.5%, and preferably below 0.1%. Always include a vehicle control with the same DMSO concentration. | |
| Off-target effects: At higher concentrations, L-743,310 may be interacting with other cellular targets, leading to toxicity. | If possible, test the effect of other selective NK-1R antagonists to see if they produce a similar phenotype. Consider off-target screening if the problem persists. | |
| Precipitation of L-743,310 in culture medium | Poor solubility: L-743,310 may have limited solubility in aqueous solutions at the desired working concentration. | Prepare the working solution by adding the DMSO stock to pre-warmed (37°C) culture medium with vigorous mixing. Avoid preparing highly concentrated working solutions directly in aqueous buffers. If precipitation persists, consider using a different formulation or a solubilizing agent, but be aware of its potential effects on the cells. |
Quantitative Data Summary
Due to the limited availability of publicly accessible IC50 values for L-743,310 across a wide range of cell lines, the following table provides a general framework for presenting such data once determined experimentally. Researchers are encouraged to establish these values for their specific cell systems.
| Cell Line | Assay Type | L-743,310 IC50 (µM) | Reference |
| Example: U251 (Glioma) | Cell Proliferation (MTT) | [To be determined] | [Internal Data] |
| Example: SK-MEL-28 (Melanoma) | Cell Viability (alamarBlue) | [To be determined] | [Internal Data] |
| Example: SH-SY5Y (Neuroblastoma) | Substance P-induced Calcium Flux | [To be determined] | [Internal Data] |
Experimental Protocols
Protocol 1: Determination of IC50 for Inhibition of Cell Proliferation (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of L-743,310 in culture medium. It is recommended to perform a 1:3 or 1:5 serial dilution to cover a broad concentration range (e.g., 0.01 µM to 100 µM). Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared L-743,310 dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the L-743,310 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of L-743,310 (based on previously determined IC50 values) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are live cells.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic cells.
-
Visualizations
Caption: Neurokinin-1 Receptor (NK-1R) Signaling Pathway and Point of Inhibition by L-743,310.
Caption: General Experimental Workflow for Optimizing L-743,310 Concentration in In Vitro Assays.
Caption: Logical Flowchart for Troubleshooting Common Issues with L-743,310 in In Vitro Experiments.
potential L-743310 off-target effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers utilizing L-743310, a selective antagonist of the neurokinin-1 (NK1) receptor. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for L-743310?
A1: L-743310 is a potent and selective non-peptide antagonist of the human neurokinin-1 (NK1) receptor. Its primary mechanism involves binding to the NK1 receptor and competitively inhibiting the binding of its endogenous ligand, Substance P. This blockade prevents the downstream signaling cascades typically initiated by Substance P, which are involved in processes such as pain transmission, inflammation, and emesis.
Q2: Are there any known off-target effects for L-743310?
Q3: What are the optimal storage and handling conditions for L-743310?
A3: For long-term storage, L-743310 should be stored as a solid at -20°C. For short-term storage, it can be kept at 4°C. When preparing stock solutions, consult the manufacturer's instructions for recommended solvents and concentrations. It is advisable to prepare fresh working solutions from the stock for each experiment to ensure compound stability and activity.
Troubleshooting Guide
Researchers may encounter unexpected results during their experiments with L-743310. The following guide addresses common issues that could be misinterpreted as off-target effects.
Issue 1: I am not observing the expected inhibitory effect of L-743310 in my assay.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Ensure proper storage and handling of L-743310. Prepare fresh working solutions for each experiment. Confirm the integrity of the compound if it has been stored for an extended period. |
| Incorrect Concentration | Verify the calculations for your stock and working solutions. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental setup. |
| Low Receptor Expression | Confirm the expression of the NK1 receptor in your cell line or tissue model using techniques such as qPCR, Western blot, or flow cytometry. |
| Species Specificity | L-743310 has been reported to have a lower affinity for rodent NK1 receptors compared to human and primate receptors. Ensure the species of your experimental system is appropriate for this compound. |
| Assay Conditions | Optimize assay parameters such as incubation time, temperature, and buffer composition. Ensure that the concentration of Substance P or other agonists used is appropriate to see a competitive effect. |
Issue 2: I am observing unexpected cellular toxicity or other anomalous effects.
| Possible Cause | Troubleshooting Steps |
| High Compound Concentration | High concentrations of any compound can lead to non-specific effects and cytotoxicity. Perform a toxicity assay to determine the maximum non-toxic concentration of L-743310 in your system. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your assay is at a non-toxic level. Run a vehicle control (solvent only) to assess its effect on your cells. |
| Contamination | Rule out contamination of your cell culture or reagents. |
| Unintended On-Target Pathway Effects | The NK1 receptor is involved in various signaling pathways. The observed effect, while unexpected, may be a consequence of blocking the intended target in your specific cellular context. Review the literature for known downstream effects of NK1 receptor antagonism. |
Quantitative Data
A comprehensive selectivity profile with quantitative data (Ki or IC50 values) for L-743310 against a broad panel of off-targets is not currently available in the public scientific literature. Researchers are encouraged to consult commercial screening services for a detailed off-target profiling if required for their specific application.
Known On-Target Affinity:
| Compound | Target | Affinity (Ki/IC50) | Species |
| L-743310 | Neurokinin-1 (NK1) Receptor | High affinity (specific values not publicly detailed) | Human, Primate |
| L-743310 | Neurokinin-1 (NK1) Receptor | Lower affinity (specific values not publicly detailed) | Rodent |
Experimental Protocols
Below are generalized protocols for key experiments used to characterize NK1 receptor antagonists. Specific parameters may need to be optimized for your experimental system.
Radioligand Binding Assay for NK1 Receptor
This assay measures the ability of L-743310 to displace a radiolabeled ligand from the NK1 receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human NK1 receptor.
-
Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-Substance P) and varying concentrations of L-743310. Include controls for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled NK1 agonist).
-
Filtration: After incubation to equilibrium, rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of L-743310 and determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of L-743310 to inhibit Substance P-induced calcium release in cells expressing the NK1 receptor.
-
Cell Culture: Plate cells expressing the human NK1 receptor in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Addition: Add varying concentrations of L-743310 to the wells and incubate for a predetermined time.
-
Agonist Stimulation: Add a fixed concentration of Substance P to stimulate the NK1 receptor.
-
Fluorescence Measurement: Immediately measure the change in fluorescence using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 value of L-743310 for the inhibition of the Substance P-induced calcium signal.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of the Neurokinin-1 (NK1) receptor.
Experimental Workflow
Caption: A logical workflow for troubleshooting unexpected experimental results.
Technical Support Center: Preclinical Bioavailability Assessment
Frequently Asked Questions (FAQs)
Q1: We are observing very low oral bioavailability for our compound in rats. What are the potential causes?
A1: Low oral bioavailability can stem from several factors. Key considerations include:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed. For instance, L-365,260, a compound with very low aqueous solubility (< 2 µg/mL), exhibited low bioavailability in rats (13.6%) when administered as a suspension.[1]
-
Extensive First-Pass Metabolism: The compound may be heavily metabolized in the liver or gut wall after absorption, reducing the amount of unchanged drug reaching systemic circulation.
-
Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the drug back into the intestinal lumen.
-
Chemical Instability: The compound may be unstable in the acidic environment of the stomach or degraded by enzymes in the gastrointestinal tract.
Q2: How can we improve the oral absorption of a poorly soluble compound?
A2: Several formulation strategies can enhance the absorption of poorly soluble compounds. A notable example is the case of L-365,260, where formulating the compound in a polyethylene (B3416737) glycol (PEG) 600 solution increased its oral bioavailability three- to four-fold in rats.[1] This is likely due to the co-solubilizing effect of PEG 600, which improves the dissolution rate in the gastrointestinal tract.[1] Other approaches include using co-solvents, surfactants, or creating amorphous solid dispersions.
Q3: Our results show high variability in plasma concentrations between individual animals. What could be the reason?
A3: High inter-individual variability is a common challenge in preclinical studies. Potential sources include:
-
Genetic Polymorphisms: Differences in metabolic enzymes or transporters among animals can lead to varied drug exposure.
-
Physiological State: Factors such as fed vs. fasted state, stress levels, and gut motility can influence drug absorption.
-
Inconsistent Dosing: Inaccurate oral gavage technique can lead to variations in the administered dose.
-
Formulation Issues: Non-homogeneity of a suspension can result in inconsistent dosing.
Q4: How do we determine if first-pass metabolism is the primary reason for low bioavailability?
A4: A common method to assess the contribution of hepatic first-pass metabolism is to compare the systemic exposure of a drug after administration into a portal vein versus a peripheral vein (e.g., femoral vein). This approach was used for L-365,260, where it was determined that hepatic first-pass metabolism was not the primary reason for its low bioavailability in rats.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Oral Bioavailability | Poor aqueous solubility | - Formulate the compound in a solubilizing vehicle (e.g., PEG 600, as with L-365,260).- Reduce particle size (micronization/nanonization).- Prepare a salt form with higher solubility. |
| High first-pass metabolism | - Conduct a portal vs. femoral vein infusion study to quantify hepatic first-pass effect.[1]- Investigate the involvement of specific metabolic enzymes (in vitro studies with liver microsomes). | |
| Efflux transporter substrate | - Perform in vitro transporter assays (e.g., Caco-2 cell permeability assay) to identify if the compound is a substrate for P-gp, BCRP, etc.- Co-administer with a known inhibitor of the suspected transporter (e.g., excipients like Pluronic P85 or Tween 20 have been shown to inhibit BCRP).[2][3] | |
| High Variability in Pharmacokinetic Parameters | Inconsistent oral dosing | - Ensure proper training on oral gavage techniques.- Use a well-homogenized formulation. |
| Physiological differences | - Standardize experimental conditions (e.g., fasting period, light/dark cycle).- Increase the number of animals per group to improve statistical power. | |
| Rapid Elimination | High clearance | - Characterize the primary routes of elimination (metabolism, renal excretion).- Investigate potential active secretion in the kidneys or bile. |
Quantitative Data Summary
The following table summarizes oral bioavailability and other pharmacokinetic parameters for various preclinical compounds in different animal models.
| Compound | Species | Oral Bioavailability (%) | Tmax (h) | Cmax (µg/mL) | Elimination Half-life (h) | Reference |
| GNE-A | Rat | 11.2 | N/A | N/A | 1.67 | [4] |
| GNE-A | Mouse | 88.0 | N/A | N/A | N/A | [4] |
| GNE-A | Dog | 55.8 | N/A | N/A | 16.3 | [4] |
| GNE-A | Monkey | 72.4 | N/A | N/A | N/A | [4] |
| C1 | Rat | ~77 | 0.55 | 2.8 ± 0.1 | 2.5 ± 0.6 | [5] |
| L-365,260 | Rat | 13.6 (suspension) | ~0.5-0.67 | N/A | N/A | [1] |
| L-365,260 | Dog | 8.6 (suspension) | ~0.5-0.67 | N/A | N/A | [1] |
| Halofantrine (B180850) | Rat | < 27 | N/A | N/A | N/A | [6] |
Experimental Protocols
Protocol: Oral Bioavailability Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300 g) are commonly used. Animals should be fasted overnight (with free access to water) before dosing.
-
Drug Formulation and Administration:
-
Intravenous (IV) Group: The compound is dissolved in a suitable vehicle (e.g., saline, DMSO/saline mixture) and administered as a single bolus dose via the tail vein.
-
Oral (PO) Group: The compound is formulated as a solution or suspension in a vehicle like 0.5% methylcellulose (B11928114) or PEG 600 and administered via oral gavage.
-
-
Blood Sampling:
-
Serial blood samples (e.g., 0.2-0.3 mL) are collected from the jugular or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Bioanalysis:
-
Plasma concentrations of the compound are determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life are calculated using non-compartmental analysis software.
-
Absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Visualizations
Caption: Experimental workflow for a typical preclinical oral bioavailability study.
References
- 1. Improved oral absorption of L-365,260, a poorly soluble drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Improvement of the oral drug absorption of topotecan through the inhibition of intestinal xenobiotic efflux transporter, breast cancer resistance protein, by excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of halofantrine in the rat: stereoselectivity and interspecies comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-743310 Experimental Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing L-743310, a potent neurokinin-1 (NK1) receptor antagonist. The information is tailored to scientists and professionals in drug development to address common sources of experimental variability.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent inhibitory effects of L-743310 in our cell-based assays. What are the potential causes?
Inconsistent results with L-743310 can stem from several factors, ranging from reagent handling to assay conditions. Here are the primary areas to investigate:
-
Compound Solubility and Stability: L-743310 is readily soluble in DMSO.[1] However, its stability in aqueous buffers used for cell culture can be limited. Ensure that stock solutions in DMSO are properly stored at -20°C for long-term use and that working dilutions in aqueous media are prepared fresh for each experiment.[1] Precipitation of the compound in your assay media can significantly reduce its effective concentration.
-
DMSO Concentration: The final concentration of DMSO in your assay should be kept constant across all wells, including controls, and ideally should not exceed 0.1%. Higher concentrations of DMSO can have direct effects on cell viability and membrane properties, potentially confounding the results.
-
Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range. Cellular responses to GPCR ligands can change with prolonged culturing.
-
Receptor Expression Levels: NK1 receptor expression can vary between cell lines and even with passage number. If you are using a transient transfection system, variability in transfection efficiency will directly impact the magnitude of the response.
Q2: The potency (IC50) of L-743310 in our functional assay is significantly lower than expected based on its reported binding affinity. Why might this be the case?
A discrepancy between binding affinity (Ki) and functional potency (IC50) is a common observation in pharmacology and can be attributed to several factors:
-
Assay Conditions: The IC50 value is highly dependent on the specific conditions of the functional assay.[2] Factors such as the concentration of the agonist (e.g., Substance P) used to stimulate the receptor will influence the apparent potency of the antagonist. According to the Cheng-Prusoff equation, the IC50 is directly proportional to the agonist concentration.
-
Receptor Reserve: If the cell line used has a high density of NK1 receptors (receptor reserve), a maximal response to the agonist may be achieved even when a significant fraction of receptors is occupied by the antagonist. This will lead to a rightward shift in the IC50 value, making the antagonist appear less potent.
-
Signal Amplification: The downstream signaling pathway of the NK1 receptor involves second messengers like IP3 and Ca2+, which can be subject to significant amplification.[1][3][4] This amplification can mean that only a small fraction of active receptors is needed to elicit a maximal response, again making the antagonist appear less potent.
-
"On" vs. "Off" Rate Kinetics: The kinetics of L-743310 binding to the NK1 receptor can also play a role. If the antagonist has a slow "on" rate, a pre-incubation step may be necessary to ensure it has reached equilibrium with the receptor before the agonist is added.
Q3: We are experiencing high background signal or non-specific effects in our experiments with L-743310. How can we troubleshoot this?
High background can be a significant issue, particularly in radioligand binding assays and sensitive functional assays.
-
Off-Target Effects: While L-743310 is a selective NK1 receptor antagonist, at high concentrations, it may interact with other receptors or cellular components. It is crucial to perform dose-response curves to ensure you are working within a concentration range that is selective for the NK1 receptor.
-
Radioligand Binding Assays: High non-specific binding is a common challenge.[5][6][7] Consider the following:
-
Optimizing the concentration of the radioligand.
-
Ensuring the radioligand is of high purity and has not degraded.
-
Adjusting the composition of the assay buffer, for instance, by including bovine serum albumin (BSA) to reduce non-specific interactions.
-
Optimizing the washing steps to effectively remove unbound radioligand without causing dissociation from the receptor.
-
-
Vehicle Effects: As mentioned previously, the vehicle (typically DMSO) can have its own biological effects. Ensure that your vehicle control is appropriate and that the final DMSO concentration is minimized and consistent across all experimental conditions.
Data Presentation
L-743310 Binding Affinity
| Receptor Species | Binding Affinity (Ki) | Reference |
| Ferret NK1 | 0.1 nM | Tattersall et al., 1996 |
| Human NK1 | 0.06 nM | Tattersall et al., 1996 |
| Rodent NK1 | 17 nM | Tattersall et al., 1996 |
Comparative Binding Affinities of NK1 Receptor Antagonists
| Compound | Receptor Species | Binding Affinity (Ki/IC50) | Reference |
| L-743310 | Human NK1 | 0.06 nM (Ki) | Tattersall et al., 1996 |
| Aprepitant | Human NK1 | ~0.1-0.8 nM (IC50) | [8] |
| CP-99,994 | Human NK1 | High Affinity | [1] |
| GR205171 | Human NK1 | pKi of 10.6 | [3] |
Experimental Protocols
Radioligand Binding Assay for NK1 Receptor
This protocol is a general guideline and should be optimized for your specific experimental setup.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the NK1 receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add a defined amount of membrane protein (e.g., 10-50 µg) to each well.
-
For competition binding assays, add increasing concentrations of L-743310 or other unlabeled ligands.
-
Add a fixed concentration of a suitable radioligand for the NK1 receptor (e.g., [3H]-Substance P or a radiolabeled antagonist).
-
To determine non-specific binding, include wells with a high concentration of an unlabeled NK1 receptor ligand (e.g., 1 µM Aprepitant).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the Ki or IC50 values.
-
Calcium Mobilization Assay
This protocol outlines a common method for assessing the functional antagonism of L-743310.
-
Cell Preparation:
-
Plate cells expressing the NK1 receptor in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
On the day of the assay, remove the culture medium.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
After incubation, wash the cells gently with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.
-
-
Compound Addition:
-
Add varying concentrations of L-743310 to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Include vehicle control wells (e.g., DMSO).
-
-
Agonist Stimulation and Signal Detection:
-
Use a fluorescence plate reader with an integrated liquid handling system (e.g., a FLIPR or FlexStation) to add a fixed concentration of an NK1 receptor agonist (e.g., Substance P) to all wells simultaneously.
-
Measure the fluorescence intensity before and after the addition of the agonist to monitor the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist-only control.
-
Plot the normalized response against the concentration of L-743310 and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
References
- 1. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Two affinities for a single antagonist at the neuronal NK1 tachykinin receptor: evidence from quantitation of receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cn.aminer.org [cn.aminer.org]
- 7. GR205171: a novel antagonist with high affinity for the tachykinin NK1 receptor, and potent broad-spectrum anti-emetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: L-743310 Stability and Degradation in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing the degradation of L-743310 in solution. The following information is curated to assist you in your experimental design and execution, ensuring the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for L-743310?
A1: To ensure the long-term stability of L-743310, it is crucial to adhere to the following storage guidelines:
| Condition | Short-Term (Days to Weeks) | Long-Term (Months to Years) |
| Solid Form | Dry, dark, and at 0 - 4°C | Dry, dark, and at -20°C |
| Stock Solutions | 0 - 4°C | -20°C |
Data compiled from publicly available product information sheets.[1]
Q2: What is the recommended solvent for preparing L-743310 stock solutions?
A2: L-743310 is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare stock solutions in high-quality, anhydrous DMSO to minimize the risk of hydrolysis.
Q3: What are the primary factors that can cause degradation of L-743310 in solution?
A3: While specific degradation pathways for L-743310 are not extensively published, based on the general principles of chemical stability for similar compounds, the primary factors of concern are:
-
pH: Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis.
-
Light: Exposure to UV or ambient light can lead to photodegradation.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Oxidizing Agents: The presence of oxidizing agents may lead to oxidative degradation.
Troubleshooting Guide: Minimizing L-743310 Degradation
This guide addresses common issues encountered during the handling and use of L-743310 solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous buffer | L-743310 has low aqueous solubility. | Prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous buffer to the final desired concentration. Ensure the final DMSO concentration is compatible with your experimental system and does not exceed a level that affects cell viability or assay performance. |
| Loss of activity over time in prepared solutions | Degradation of L-743310. | Prepare fresh working solutions from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
| Inconsistent experimental results | Inconsistent concentration of active L-743310 due to degradation. | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Maintain solutions at a controlled, cool temperature during experiments whenever possible. |
| Suspected degradation during a new experimental protocol | Incompatibility with a new solvent or buffer component. | Perform a preliminary stability test by incubating L-743310 in the new solution under the experimental conditions and analyzing for degradation over time using a suitable analytical method like HPLC or UPLC-MS. |
Experimental Protocols
Protocol 1: Preparation of L-743310 Stock Solution
-
Materials:
-
L-743310 (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of solid L-743310 to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of L-743310 in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol 2: Forced Degradation Study Workflow
This protocol provides a general framework for investigating the stability of L-743310 under various stress conditions.
Caption: Workflow for a forced degradation study of L-743310.
Signaling Pathway and Logical Relationships
Diagram: Factors Influencing L-743310 Stability in Solution
This diagram illustrates the key factors that can negatively impact the stability of L-743310 in a solution, leading to its degradation. Understanding these relationships is crucial for designing experiments that minimize compound degradation.
Caption: Key factors leading to the degradation of L-743310 in solution.
References
L-743310 In Vivo Injection Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful in vivo administration of L-743310. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle solution for in vivo injection of L-743310?
A1: L-743310 is a hydrophobic compound with low aqueous solubility. A common vehicle solution for similar compounds involves a multi-component system to ensure dissolution and stability. A widely used vehicle for compounds with these properties is a formulation consisting of 10% N,N-dimethylacetamide (DMA), 40% propylene (B89431) glycol (PG), and 50% sterile water. It is crucial to test the solubility and stability of L-743310 in your chosen vehicle at the desired concentration before in vivo administration.
Q2: How do I prepare the L-743310 solution for injection?
A2: To prepare the injection solution, first dissolve the L-743310 powder in the organic solvent component(s) of your vehicle (e.g., DMA or a mixture of DMA and PG). Gentle warming and vortexing can aid in dissolution. Once completely dissolved, add the aqueous component (e.g., sterile water) dropwise while continuously mixing to prevent precipitation. The final solution should be clear and free of any visible particles.
Q3: What are the recommended storage conditions for the L-743310 stock solution?
A3: Stock solutions of L-743310 in organic solvents like DMSO are typically stable for several months when stored at -20°C. However, for vehicle solutions prepared for in vivo injection, it is recommended to prepare them fresh on the day of use to minimize the risk of precipitation and degradation. If short-term storage is necessary, keep the solution at 4°C and visually inspect for any signs of precipitation before use.
Q4: My L-743310 solution is precipitating. What should I do?
A4: Precipitation can occur due to low solubility, temperature changes, or improper mixing. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in the vehicle solution | The concentration of L-743310 exceeds its solubility in the chosen vehicle. | - Decrease the concentration of L-743310.- Increase the proportion of organic co-solvents (e.g., increase the percentage of DMA or PG).- Consider using a different vehicle system, such as one containing a surfactant like Tween® 80 or a cyclodextrin-based formulation. |
| The aqueous component was added too quickly during preparation. | Add the aqueous phase dropwise while vigorously vortexing or stirring the solution. | |
| The solution was stored at a low temperature. | Gently warm the solution to room temperature and sonicate briefly to attempt redissolution. Always prepare the solution fresh if possible. | |
| Injection site irritation or toxicity | The vehicle solution, particularly high concentrations of organic solvents, may be causing local tissue irritation. | - Reduce the concentration of the organic co-solvents if possible, while maintaining the solubility of L-743310.- Increase the injection volume to dilute the irritant, if permissible by the experimental protocol.- Consider alternative, less toxic vehicle formulations. |
| Inconsistent experimental results | The L-743310 may not be fully dissolved, leading to inaccurate dosing. | - Ensure the solution is completely clear before injection.- Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles.- Prepare a fresh solution for each experiment to ensure consistency. |
Experimental Protocols
Preparation of L-743310 in a DMA/PG/Water Vehicle
-
Calculate the required amounts: Determine the mass of L-743310 and the volume of each vehicle component needed for your desired final concentration and volume.
-
Initial Dissolution: In a sterile container, add the calculated volume of N,N-dimethylacetamide (DMA) to the pre-weighed L-743310 powder.
-
Co-solvent Addition: Add the calculated volume of propylene glycol (PG) to the mixture.
-
Mixing: Vortex or sonicate the mixture until the L-743310 is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary.
-
Aqueous Phase Addition: Slowly add the sterile water to the organic solution drop by drop while continuously mixing.
-
Final Inspection: The final solution should be clear and homogenous. Visually inspect for any signs of precipitation.
-
Administration: Use the freshly prepared solution for in vivo injection.
Visualized Experimental Workflow and Logic
Caption: Workflow for preparing and troubleshooting L-743310 vehicle solutions.
Caption: Decision tree for troubleshooting L-743310 solution precipitation.
Technical Support Center: Interpreting Unexpected Results with IKKβ Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals encountering unexpected results while using IKKβ inhibitors, with a focus on interpreting these outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a selective IKKβ inhibitor like MLN120B?
A selective IKKβ inhibitor, such as MLN120B, is a potent, reversible, and ATP-competitive inhibitor of IκB kinase β (IKKβ)[1]. IKKβ is a critical kinase in the canonical NF-κB signaling pathway. By inhibiting IKKβ, these compounds prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action blocks the nuclear translocation of the NF-κB complex, thereby inhibiting the transcription of NF-κB target genes involved in inflammation and cell survival[1][2].
Q2: What are the known selectivity and potency values for a typical selective IKKβ inhibitor?
The selectivity and potency of IKKβ inhibitors can vary. For MLN120B, the following values have been reported:
| Target | IC50 | Assay Conditions |
| Recombinant IKKβ | 45 nM | Cell-free assay |
| IKKβ in IκBα kinase complex | 60 nM | Cell-free assay[1] |
| Other IKK isoforms | >50 µM | Cell-free assay[3] |
Q3: What are potential reasons for observing a lack of efficacy in my cell-based assay despite using a potent IKKβ inhibitor?
Several factors could contribute to a lack of efficacy:
-
Cellular Permeability: The compound may have poor permeability into your specific cell type.
-
Drug Efflux: The cells may actively transport the inhibitor out via efflux pumps.
-
Alternative Pathways: The cellular response you are measuring may be predominantly driven by a pathway that is not dependent on canonical NF-κB signaling.
-
Compound Stability: The inhibitor may be unstable in your cell culture medium.
-
Incorrect Dosage: The concentration used may be insufficient to achieve effective intracellular concentrations.
Q4: Can selective IKKβ inhibitors have off-target effects?
Yes, even highly selective inhibitors can exhibit off-target effects, particularly at higher concentrations[4]. It is crucial to use the lowest effective concentration and include appropriate controls to validate that the observed phenotype is due to IKKβ inhibition. For example, the widely used compound TPCA-1, another IKKβ inhibitor, has been shown to also directly inhibit STAT3 signaling[3][4].
Troubleshooting Unexpected Results
Problem 1: I'm observing cell death at concentrations where I expect to see specific inhibition of NF-κB.
-
Possible Cause: The observed cytotoxicity may be an off-target effect of the inhibitor at higher concentrations or could be due to a strong dependence of your cell line on basal NF-κB activity for survival.
-
Troubleshooting Steps:
-
Perform a dose-response curve for cytotoxicity: Determine the concentration at which the inhibitor induces cell death in your specific cell line.
-
Use a lower concentration: If possible, use a concentration that inhibits NF-κB signaling without causing significant cell death.
-
Rescue experiment: To confirm that the cell death is due to NF-κB inhibition, try to rescue the phenotype by overexpressing a constitutively active form of a downstream NF-κB component.
-
Use a different IKKβ inhibitor: Compare the effects with another structurally distinct IKKβ inhibitor to see if the cytotoxicity is compound-specific.
-
Problem 2: My inhibitor is effectively blocking TNFα-induced NF-κB activation, but not activation by another stimulus (e.g., LPS).
-
Possible Cause: Different stimuli can activate NF-κB through distinct upstream signaling components that may have varying dependencies on IKKβ. While TNFα signaling heavily relies on IKKβ, other pathways might have alternative routes to NF-κB activation.
-
Troubleshooting Workflow:
Problem 3: I am observing changes in gene expression that are not known to be regulated by NF-κB.
-
Possible Cause: This could be a significant off-target effect of the inhibitor or could indicate a previously uncharacterized role of IKKβ in regulating other signaling pathways or transcription factors. It is also possible that chronic inhibition of NF-κB leads to compensatory changes in other pathways.
-
Experimental Protocol to Investigate Off-Target Effects:
-
Kinase Profiling: Screen the inhibitor against a broad panel of kinases to identify potential off-target interactions.
-
RNA-Seq Analysis: Perform whole-transcriptome sequencing of cells treated with the inhibitor and a vehicle control. Analyze the data for enrichment of other signaling pathway-regulated genes.
-
Use of a Negative Control Compound: If available, use a structurally similar but inactive analog of the inhibitor to ensure the observed effects are not due to the chemical scaffold itself.
-
siRNA/shRNA Knockdown: Compare the phenotype observed with the inhibitor to that of a genetic knockdown of IKKβ to distinguish between on-target and off-target effects.
-
Signaling Pathway Diagrams
Canonical NF-κB Signaling Pathway and the Site of Action of IKKβ Inhibitors
Caption: Canonical NF-κB pathway and IKKβ inhibitor action.
Disclaimer: This technical support guide is for research purposes only and is not intended to provide medical or diagnostic advice. Always consult the relevant product literature and safety data sheets before handling any chemical compounds.
References
- 1. A selective small molecule IkappaB Kinase beta inhibitor blocks nuclear factor kappaB-mediated inflammatory responses in human fibroblast-like synoviocytes, chondrocytes, and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-743310 Dose-Response Curve Optimization for Anti-HIV-1 Activity
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dose-response curve of L-743310 for its anti-HIV-1 activity. While L-743310 is primarily classified as a neurokinin-1 (NK1) receptor antagonist, this class of compounds has demonstrated indirect anti-HIV-1 effects, providing a novel avenue for therapeutic research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of L-743310?
A1: L-743310 is a neurokinin-1 (NK1) receptor antagonist. Its primary function is to block the binding of Substance P (SP) to the NK1 receptor, which is a G-protein coupled receptor.
Q2: How does an NK1 receptor antagonist like L-743310 exhibit anti-HIV-1 activity?
A2: The anti-HIV-1 activity of NK1 receptor antagonists is indirect. Substance P has been shown to enhance HIV-1 replication in immune cells like macrophages. By blocking the SP/NK1R pathway, these antagonists can suppress HIV-1 infection. Additionally, some NK1R antagonists have been found to downregulate the expression of the CCR5 co-receptor on macrophages, which is a key entry point for R5-tropic HIV-1 strains.[1]
Q3: Is L-743310 a direct HIV-1 integrase inhibitor?
A3: Based on current scientific literature, L-743310 is not a direct inhibitor of the HIV-1 integrase enzyme. Its antiviral effect stems from its activity as an NK1 receptor antagonist and its subsequent impact on the cellular environment, making it less conducive for HIV-1 replication.
Q4: What cell types are appropriate for studying the anti-HIV-1 effects of L-743310?
A4: Macrophages and microglia are the most relevant cell types for these studies, as the SP/NK1R signaling pathway and CCR5 expression are prominent in these cells and play a significant role in HIV-1 infection.[2] Peripheral blood mononuclear cells (PBMCs) can also be utilized.[3][4]
Q5: What range of concentrations should I use for an initial dose-response experiment with L-743310?
A5: For initial experiments, a wide concentration range is recommended, typically spanning several orders of magnitude (e.g., from nanomolar to micromolar). Based on studies with similar NK1 receptor antagonists like Aprepitant (B1667566), a starting range of 10⁻⁹ M to 10⁻⁵ M could be appropriate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in dose-response data | Inconsistent cell seeding density. | Ensure a uniform number of cells are seeded in each well. Perform a cell count before plating. |
| Variability in virus stock titer. | Use a consistently tittered virus stock for all experiments. Aliquot and store the virus stock at -80°C to minimize freeze-thaw cycles. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity. | |
| No observable anti-HIV-1 effect | Incorrect cell type used. | Confirm that the chosen cell line (e.g., macrophages) expresses the NK1 receptor and the CCR5 co-receptor. |
| L-743310 has degraded. | Prepare fresh stock solutions of L-743310 from a reliable source. Store the stock solution as recommended by the manufacturer. | |
| The HIV-1 strain is not susceptible. | The anti-HIV-1 effect of NK1R antagonists is more pronounced against R5-tropic HIV-1 strains that use the CCR5 co-receptor. Confirm the tropism of your viral strain. | |
| High cytotoxicity observed | L-743310 concentration is too high. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your dose-response experiment to determine the concentration range that is non-toxic to the cells. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.5%). |
Quantitative Data Summary
The following table summarizes typical quantitative data that can be obtained from dose-response experiments. Note that specific values for L-743310 will need to be determined empirically. The data for Aprepitant, a related NK1 receptor antagonist, is provided for reference.
| Parameter | Description | Example Value (Aprepitant) |
| IC50 (50% Inhibitory Concentration) | The concentration of the compound that inhibits 50% of the viral replication. | Varies depending on the HIV-1 strain and cell type. |
| CC50 (50% Cytotoxic Concentration) | The concentration of the compound that causes 50% cell death. | >10 µM in macrophages |
| Selectivity Index (SI) | The ratio of CC50 to IC50 (CC50/IC50). A higher SI indicates a more favorable therapeutic window. | To be determined experimentally. |
Experimental Protocol: L-743310 Anti-HIV-1 Dose-Response Assay in Macrophages
This protocol outlines a general procedure for determining the dose-response curve of L-743310 against an R5-tropic HIV-1 strain in primary human monocyte-derived macrophages (MDMs).
Materials:
-
Primary human monocytes
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
L-743310
-
R5-tropic HIV-1 strain (e.g., BaL)
-
p24 ELISA kit
-
96-well cell culture plates
-
Cytotoxicity assay kit (e.g., MTT)
Procedure:
-
Macrophage Differentiation:
-
Isolate primary human monocytes from peripheral blood.
-
Culture the monocytes in RPMI-1640 with 10% FBS and M-CSF for 5-7 days to differentiate them into macrophages.
-
-
Cell Seeding:
-
Harvest the differentiated MDMs and seed them in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Allow the cells to adhere overnight.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of L-743310 in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of L-743310 in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing the different concentrations of L-743310. Include a vehicle control (medium with the same concentration of solvent).
-
-
HIV-1 Infection:
-
Infect the cells with the R5-tropic HIV-1 strain at a multiplicity of infection (MOI) of 0.01 to 0.1.
-
Include a no-virus control and a positive control (infected cells without the compound).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 7-10 days. Change the medium with fresh compound every 3-4 days.
-
-
Readout:
-
After the incubation period, collect the cell culture supernatant.
-
Measure the amount of HIV-1 p24 antigen in the supernatant using a p24 ELISA kit according to the manufacturer's instructions.
-
In a parallel plate, assess cell viability using a cytotoxicity assay.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each concentration of L-743310 compared to the positive control.
-
Plot the percentage of inhibition against the log of the L-743310 concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
-
Similarly, determine the CC50 value from the cytotoxicity data.
-
Calculate the Selectivity Index (SI = CC50/IC50).
-
Visualizations
Caption: Signaling pathway of L-743310's anti-HIV-1 action.
Caption: Workflow for L-743310 dose-response curve optimization.
References
- 1. Neurokinin-1 receptor antagonists: A new revolution in antiretroviral treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurokinin-1 Receptor Antagonist (Aprepitant) Suppresses HIV-1 Infection of Microglia/Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-HIV-1 Activity of the Neurokinin-1 Receptor Antagonist Aprepitant and Synergistic Interactions with other Antiretrovirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-HIV-1 activity of the neurokinin-1 receptor antagonist aprepitant and synergistic interactions with other antiretrovirals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-743310 Solubility and Precipitation
Welcome to the technical support center for L-743310. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid precipitation of L-743310 in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is L-743310 and why is its solubility a concern?
L-743310 is a neurokinin-1 (NK1) receptor antagonist. Like many compounds in this class, it is a lipophilic molecule with inherently low aqueous solubility. This can lead to precipitation when transitioning from a stock solution in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to an aqueous buffer system for in vitro or in vivo experiments. Precipitation can significantly impact the accuracy and reproducibility of experimental results.
Q2: What is the recommended solvent for preparing a stock solution of L-743310?
It is recommended to prepare a stock solution of L-743310 in an organic solvent like DMSO.
Q3: What are the general signs of L-743310 precipitation?
Signs of precipitation include the appearance of a cloudy or hazy solution, visible particulate matter, or a decrease in the measured concentration of the compound in solution over time.
Troubleshooting Guide: Preventing Precipitation
This guide addresses common issues encountered when preparing aqueous solutions of L-743310.
Issue 1: Precipitation upon dilution of DMSO stock solution into aqueous buffer.
Possible Causes:
-
"Salting out" effect: The high concentration of the compound in the DMSO stock and the rapid change in solvent polarity upon dilution can cause the compound to crash out of solution.
-
Buffer composition: The pH, ionic strength, and presence of certain salts in the aqueous buffer can influence the solubility of L-743310.
-
Temperature: A decrease in temperature upon mixing can reduce solubility.
Solutions:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the DMSO stock into a small volume of buffer, vortex thoroughly, and then add this intermediate dilution to the final volume of the buffer.
-
Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your experimental buffer (typically ≤ 0.5%) to minimize its potential effects on the assay and to reduce the risk of precipitation.
-
Pre-warm Buffer: Ensure your aqueous buffer is at the experimental temperature before adding the L-743310 stock solution.
-
Vortexing during Dilution: Add the L-743310 stock solution dropwise to the vortexing buffer to ensure rapid and uniform mixing.
Issue 2: Precipitation over time in the final aqueous solution.
Possible Causes:
-
Metastable solution: The initial solution may be supersaturated and thermodynamically unstable, leading to precipitation over time.
-
Temperature fluctuations: Changes in temperature during storage or incubation can affect solubility.
-
Interaction with container surfaces: The compound may adsorb to the walls of plastic or glass containers.
Solutions:
-
Prepare Fresh Solutions: Ideally, prepare the final aqueous solution of L-743310 immediately before use.
-
Incorporate Solubilizing Agents: Consider the use of excipients such as cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) at low, non-disruptive concentrations to enhance and maintain solubility.
-
Use Protein-Containing Buffers: If compatible with your assay, using a buffer containing a carrier protein like bovine serum albumin (BSA) can help to stabilize L-743310 and prevent precipitation.
Data Presentation
| Buffer Component | Recommended Concentration | pH | Notes |
| HEPES | 20-40 mM | 7.4-7.5 | A commonly used biological buffer. |
| MgCl₂ | 5 mM | - | Divalent cations can sometimes influence compound solubility. |
| EDTA | 1 mM | - | A chelating agent. |
| Bovine Serum Albumin (BSA) | 0.5% (w/v) | - | Can act as a carrier protein to improve solubility and stability. |
| Bacitracin | 0.025% (w/v) | - | A polypeptide antibiotic that can also help prevent non-specific binding. |
Experimental Protocols
Protocol for Preparing an Aqueous Solution of L-743310
-
Prepare Stock Solution: Dissolve L-743310 in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Ensure the compound is completely dissolved by vortexing. Store the stock solution at -20°C or -80°C.
-
Prepare Working Buffer: Prepare the desired aqueous buffer (refer to the table above for a recommended starting point). Filter the buffer through a 0.22 µm filter to remove any particulate matter.
-
Warm the Buffer: Bring the working buffer to the intended experimental temperature (e.g., 37°C).
-
Perform Serial Dilutions: a. Create an intermediate dilution of the L-743310 stock solution in the pre-warmed working buffer. For example, add 2 µL of a 10 mM DMSO stock to 98 µL of buffer to get a 200 µM solution with 2% DMSO. Vortex immediately. b. Further dilute this intermediate solution into the final volume of pre-warmed working buffer to achieve the desired final concentration of L-743310 and a low final DMSO concentration (e.g., ≤ 0.5%).
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy, consider optimizing the protocol by adjusting the buffer composition or using a solubilizing agent.
-
Use Immediately: Use the freshly prepared aqueous solution of L-743310 in your experiment as soon as possible.
Visualizations
Caption: Recommended workflow for preparing L-743310 working solutions.
Caption: Troubleshooting logic for L-743310 precipitation issues.
Validation & Comparative
L-743,310 vs. Aprepitant in Preclinical CINV Models: A Comparative Analysis
For researchers and professionals in drug development, understanding the nuances of preclinical antiemetic candidates is paramount. This guide provides a detailed comparison of two neurokinin-1 (NK1) receptor antagonists, L-743,310 and aprepitant (B1667566), based on their performance in established chemotherapy-induced nausea and vomiting (CINV) models.
This analysis delves into the available experimental data, offering a side-by-side view of their efficacy and highlighting key differences in their pharmacological profiles. Detailed experimental protocols are provided to allow for critical evaluation and replication of the cited studies.
Executive Summary
Aprepitant, a clinically approved antiemetic, demonstrates robust efficacy in preventing cisplatin-induced emesis in ferret models when administered systemically. In contrast, L-743,310, a quaternized compound, is largely inactive when administered intravenously in the same models. This difference is attributed to L-743,310's poor brain penetration. However, when administered directly into the central nervous system, L-743,310 shows antiemetic activity, underscoring the central role of NK1 receptor antagonism in mitigating CINV.
Data Presentation: Efficacy in Cisplatin-Induced Emesis (Ferret Model)
The following tables summarize the quantitative data on the antiemetic efficacy of L-743,310 and aprepitant in ferret models of cisplatin-induced emesis.
Table 1: Efficacy of L-743,310 and a Related Brain-Penetrant NK1 Antagonist (L-741,671) against Cisplatin-Induced Emesis
| Compound | Dose (i.v.) | Emetic Response (Retching and Vomiting) |
| L-741,671 | 0.3 mg/kg | Marked dose-dependent inhibition |
| 1 mg/kg | Marked dose-dependent inhibition | |
| 3 mg/kg | Marked dose-dependent inhibition | |
| L-743,310 | 3 µg/kg | Inactive |
| 10 µg/kg | Inactive |
Data sourced from a study investigating the central action of tachykinin NK1 receptor antagonists.[1]
Table 2: Efficacy of Aprepitant against Cisplatin-Induced Emesis
| Compound | Dose (p.o.) | Emetic Events (over 72h) |
| Vehicle | - | 371.8 ± 47.8 |
| Aprepitant | 1 mg/kg | Significantly antagonized |
Data from a comparative study of preclinical models for nausea and vomiting assessment.[2]
Table 3: Receptor Binding Affinities (Ki, nM)
| Compound | Ferret NK1 Receptor | Human NK1 Receptor |
| L-741,671 | 0.7 | 0.03 |
| L-743,310 | 0.1 | 0.06 |
This data indicates that both L-743,310 and its brain-penetrant analogue have high affinity for both ferret and human NK1 receptors.[1]
Experimental Protocols
Cisplatin-Induced Emesis in Ferrets (L-743,310 Study)
-
Animal Model: Male ferrets.
-
Emetic Challenge: Cisplatin (B142131) was administered intravenously to induce emesis.
-
Drug Administration: L-741,671 and L-743,310 were administered intravenously (i.v.). For central administration studies, the compounds were injected directly into the vicinity of the nucleus tractus solitarius or intracisternally.
-
Observation: The number of retches and vomits was recorded.
-
Key Finding: Systemic administration of L-743,310 was inactive against cisplatin-induced emesis, while direct central injection inhibited the emetic response, demonstrating the necessity of brain penetration for anti-emetic effect.[1]
Cisplatin-Induced Emesis in Ferrets (Aprepitant Study)
-
Animal Model: Ferrets.
-
Emetic Challenge: Cisplatin was administered intraperitoneally (i.p.) at a dose of 8 mg/kg to induce acute and delayed emesis.
-
Drug Administration: Aprepitant was administered orally (p.o.) at a dose of 1 mg/kg.
-
Observation: The number of emetic events was counted over a 72-hour period.
-
Key Finding: Aprepitant significantly antagonized cisplatin-induced emesis over the 72-hour observation period.[2]
Mechanism of Action and Signaling Pathway
Both L-743,310 and aprepitant are antagonists of the neurokinin-1 (NK1) receptor. The binding of substance P to NK1 receptors in the brainstem is a key step in the emetic reflex. By blocking this interaction, these drugs inhibit the downstream signaling that leads to nausea and vomiting. The difference in their in vivo efficacy in CINV models when administered systemically is primarily due to the ability of aprepitant, but not L-743,310, to cross the blood-brain barrier.
Caption: Signaling pathway of CINV and points of intervention for NK1 receptor antagonists.
Conclusion
The preclinical data from ferret models of CINV clearly differentiate L-743,310 and aprepitant based on their ability to penetrate the central nervous system. While both are potent NK1 receptor antagonists in vitro, only the brain-penetrant compound, aprepitant, is effective against cisplatin-induced emesis when administered systemically. L-743,310's inactivity upon intravenous administration, despite its high affinity for the NK1 receptor, serves as a crucial piece of evidence supporting the central mechanism of action for NK1 receptor antagonists in the prevention of CINV. These findings have important implications for the design and development of novel antiemetic therapies, emphasizing the need for adequate central nervous system exposure for this class of drugs to be effective against chemotherapy-induced emesis.
References
A Comparative Guide to L-743310 and Other NK1 Receptor Antagonists for Researchers
This guide provides a detailed comparison of the neurokinin-1 (NK1) receptor antagonist L-743310 with other prominent antagonists in its class, including aprepitant, maropitant, netupitant, rolapitant, and casopitant. The information is intended for researchers, scientists, and drug development professionals, offering objective data and experimental context to inform research and development decisions.
Performance Comparison of NK1 Receptor Antagonests
The primary mechanism of action for this class of drugs is the competitive blockade of the NK1 receptor, preventing the binding of its endogenous ligand, Substance P. This action is crucial in mediating physiological responses such as emesis, pain, and inflammation. The efficacy of these antagonists is often evaluated based on their binding affinity to the NK1 receptor and their performance in in vivo models of emesis.
Quantitative Data Summary
The following tables summarize the available quantitative data for L-743310 and its key comparators, focusing on binding affinity and pharmacokinetic parameters.
Table 1: Comparative Binding Affinities of NK1 Receptor Antagonists for the Human NK1 Receptor
| Compound | Binding Affinity (Ki) [nM] |
| L-743310 | 0.06[1] |
| Aprepitant | 0.1 - 0.2[2] |
| Netupitant | 0.95[3] |
| Rolapitant | 0.66[4] |
| Casopitant | ~0.1 (ferret NK1 receptor) |
| Maropitant | Not available for human receptor |
Table 2: Comparative Pharmacokinetic Properties of Selected NK1 Receptor Antagonists
| Compound | Bioavailability | Half-life (t1/2) | Protein Binding |
| L-743310 | Data not available | Data not available | Data not available |
| Aprepitant | ~60-65% (oral)[5] | 9-13 hours[5] | >95%[5] |
| Maropitant | 23.7% (oral, 2 mg/kg), 90.7% (SC)[6] | 4.03-7.75 hours[6] | >99.5%[7] |
| Netupitant | Data not available | ~90 hours[8] | >99.5% |
| Rolapitant | Data not available | ~180 hours[8] | >90% |
Experimental Protocols
The data presented in this guide are derived from established experimental models. Below are detailed methodologies for key experiments used to characterize and compare NK1 receptor antagonists.
Radioligand Binding Assay for NK1 Receptor Affinity
This in vitro assay is fundamental for determining the binding affinity (Ki) of a compound for the NK1 receptor.
Objective: To quantify the affinity of a test compound for the human NK1 receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Human NK1 receptors are typically expressed in a stable cell line (e.g., CHO or HEK293 cells). Membranes from these cells are harvested and prepared through homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
Competitive Binding Incubation: A fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P) is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., L-743310 or aprepitant).
-
Separation of Bound and Free Ligand: After incubation to allow binding to reach equilibrium, the mixture is rapidly filtered through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quantification of Radioactivity: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
In Vivo Cisplatin-Induced Emesis Model in Ferrets
This animal model is a standard for evaluating the antiemetic efficacy of NK1 receptor antagonists.
Objective: To assess the ability of a test compound to prevent or reduce vomiting induced by the chemotherapeutic agent cisplatin.
Methodology:
-
Animal Acclimatization: Male ferrets are acclimatized to the laboratory conditions and handled to minimize stress.
-
Drug Administration: A predetermined dose of the NK1 receptor antagonist (e.g., L-743310 or a comparator) is administered to the ferrets, typically via oral or intravenous routes, at a specified time before the emetic challenge.
-
Emetic Challenge: Cisplatin is administered intravenously to induce emesis.
-
Observation: The animals are observed for a defined period (e.g., 4-6 hours) for the number of retching and vomiting episodes.
-
Data Analysis: The efficacy of the test compound is determined by comparing the number of emetic episodes in the treated group to a control group that received a placebo. A significant reduction in emesis indicates antiemetic activity.
Visualizing Key Processes
To further aid in understanding, the following diagrams created using the DOT language illustrate the NK1 receptor signaling pathway and a typical experimental workflow.
Conclusion
L-743310 demonstrates exceptionally high binding affinity for the human NK1 receptor, positioning it as a potent antagonist. Its in vitro performance suggests it is a strong candidate for further investigation. When compared to established drugs like aprepitant, L-743310 shows a superior binding profile. However, a comprehensive evaluation requires further in vivo studies to determine its pharmacokinetic properties and antiemetic efficacy in established animal models. This guide provides the foundational data and experimental context necessary for researchers to design such comparative studies and to understand the relative positioning of L-743310 within the landscape of NK1 receptor antagonists.
References
- 1. ClinPGx [clinpgx.org]
- 2. Aprepitant - Wikipedia [en.wikipedia.org]
- 3. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Casopitant: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
A Comparative Guide to the Efficacy of L-743310 and GR-205171 as NK1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent non-peptide neurokinin-1 (NK1) receptor antagonists, L-743310 and GR-205171. Both compounds are highly selective for the human NK1 receptor and have been extensively studied for their therapeutic potential, particularly as anti-emetic agents. This document synthesizes available experimental data to facilitate an objective comparison of their performance.
Mechanism of Action
L-743310 and GR-205171 exert their pharmacological effects by competitively blocking the binding of the endogenous ligand, Substance P (SP), to the NK1 receptor. The activation of the NK1 receptor by SP is implicated in numerous physiological processes, including the emetic reflex, pain transmission, and inflammation. By antagonizing this interaction, both L-743310 and GR-205171 can mitigate these effects.
Quantitative Data Summary
The following tables summarize the available quantitative data for L-743310 and GR-205171, focusing on their binding affinities for the NK1 receptor and their in vivo efficacy in preclinical models.
Table 1: Comparative NK1 Receptor Binding Affinities
| Compound | Species/Receptor | Assay Type | Radioligand | Ki (nM) | pKi | Reference |
| L-743310 | Human (cloned) | Radioligand Binding | Not Specified | 0.06 | - | [1] |
| Ferret | Radioligand Binding | Not Specified | 0.1 | - | [1] | |
| Rat | Radioligand Binding | Not Specified | 17 | - | [1] | |
| GR-205171 | Human | Radioligand Binding | [3H]GR205171 | - | 10.8 ± 0.2 (pKd) | [2][3][4] |
| Gerbil | Radioligand Binding | [3H]GR205171 | - | 10.8 ± 0.2 (pKd) | [2][3][4] | |
| Rat (cloned) | Radioligand Binding | [125I]-Substance P | 0.15 - 1.9 | - | [5] |
Table 2: Comparative In Vivo Anti-Emetic Efficacy (Cisplatin-Induced Emesis in Ferrets)
| Compound | Route of Administration | Dose | Efficacy | Reference |
| L-743310 | Intravenous (i.v.) | 3 and 10 µg/kg | Inactive | [1] |
| Intracisternal | 200 µg | Active (inhibited retching and vomiting) | [1] | |
| Central (nucleus tractus solitarius) | 30 µg | Active (equivalent to L-741,671) | [1] | |
| GR-205171 | Not Specified | Not Specified | Potent and broad-spectrum anti-emetic activity against cisplatin-induced emesis | Not Specified |
Experimental Protocols
Radioligand Binding Assay
A standardized radioligand binding assay is employed to determine the affinity of antagonists for the NK1 receptor. The general protocol is as follows:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human NK1 receptor (e.g., CHO or U-373 MG cells) or from tissue homogenates (e.g., ferret or gerbil brain striatum).
-
Incubation: The prepared membranes are incubated with a specific radiolabeled NK1 receptor ligand (e.g., [3H]GR205171 or [125I]-Substance P) and varying concentrations of the unlabeled competitor drug (L-743310 or GR-205171).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters, representing the amount of bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the half-maximal inhibitory concentration (IC50), which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Cisplatin-Induced Emesis in Ferrets
The ferret is a well-established animal model for studying the anti-emetic properties of novel compounds. The protocol for cisplatin-induced emesis is as follows:
-
Animal Acclimatization: Male ferrets are individually housed and allowed to acclimate to the laboratory conditions.
-
Drug Administration: The test compound (L-743310 or GR-205171) or vehicle is administered via the desired route (e.g., intravenous, oral, or direct central injection).
-
Emetogen Challenge: A standardized dose of cisplatin (B142131) is administered intravenously to induce emesis.
-
Observation: The animals are observed for a defined period (e.g., 4 hours), and the number of retches and vomits are recorded.
-
Data Analysis: The anti-emetic efficacy is determined by comparing the number of emetic episodes in the drug-treated group to the vehicle-treated control group.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the NK1 receptor signaling pathway and a general experimental workflow for comparing the efficacy of NK1 receptor antagonists.
Caption: NK1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Efficacy Comparison.
Discussion of Efficacy
Both L-743310 and GR-205171 demonstrate high affinity for the human NK1 receptor, indicating their potential as potent antagonists.[1][2][3][4] However, a key differentiator in their in vivo efficacy, particularly for centrally mediated effects like emesis, is their ability to penetrate the blood-brain barrier.
L-743310 is a quaternised compound, which significantly limits its ability to cross the blood-brain barrier.[1] This is evident from the in vivo studies in ferrets, where intravenously administered L-743310 was inactive against cisplatin-induced emesis.[1] In contrast, when administered directly into the central nervous system, L-743310 was effective, demonstrating that its lack of efficacy upon systemic administration is due to poor brain penetration rather than a lack of intrinsic activity at the receptor.[1]
References
- 1. Tachykinin NK1 receptor antagonists act centrally to inhibit emesis induced by the chemotherapeutic agent cisplatin in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]GR205171 displays similar NK1 receptor binding profile in gerbil and human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [3H]GR205171 displays similar NK1 receptor binding profile in gerbil and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the functional blockade of rat substance P (NK1) receptors by GR205171, RP67580, SR140333 and NKP-608 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of L-743,310 as a Selective NK1 Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-743,310's performance as a selective neurokinin-1 (NK1) receptor antagonist, supported by available experimental data. The information is presented to assist researchers in evaluating its potential for various applications.
Executive Summary
L-743,310 is a potent antagonist of the human and ferret NK1 receptor, demonstrating high binding affinity in the low nanomolar range. Functional assays have confirmed its ability to inhibit substance P-induced physiological responses in vivo. While data on its selectivity against other neurokinin receptor subtypes (NK2, NK3) and a broader range of G-protein coupled receptors (GPCRs) is not extensively available in the public domain, its high potency at the NK1 receptor suggests a significant degree of selectivity. This guide will delve into the available quantitative data, experimental methodologies, and the underlying signaling pathways.
Comparative Performance of L-743,310
The following tables summarize the available quantitative data on the binding affinity and functional antagonism of L-743,310, alongside comparative data for other known NK1 antagonists where available.
Table 1: Comparative Binding Affinity of NK1 Receptor Antagonists
| Compound | Receptor Species | Binding Affinity (Ki, nM) | Reference |
| L-743,310 | Human (cloned) | 0.06 | [1] |
| Ferret | 0.1 | [1] | |
| Rodent | 17 | [1] | |
| L-741,671 | Human (cloned) | 0.03 | [1] |
| Ferret | 0.7 | [1] | |
| Rodent | 64 | [1] | |
| Aprepitant | Human | High Affinity (qualitative) |
Note: "High Affinity" for Aprepitant is stated in the literature, but specific Ki values from the same direct comparative study as L-743,310 are not available.
Table 2: Comparative Functional Antagonism of NK1 Receptor Antagonists
| Compound | Assay | Species | Potency (ID50, µg/kg, i.v.) | Reference |
| L-743,310 | Plasma Protein Extravasation | Guinea Pig | 2 | [1] |
| L-741,671 | Plasma Protein Extravasation | Guinea Pig | 1.6 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Radioligand Binding Assay for NK1 Receptor Affinity
Objective: To determine the binding affinity (Ki) of L-743,310 for the NK1 receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK1 receptor.
-
Radioligand: [³H]-Substance P is used as the radioligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 µM phosphoramidon, 4 µg/ml chymostatin, and 0.1% bovine serum albumin.
-
Incubation: A constant concentration of [³H]-Substance P and varying concentrations of the test compound (L-743,310) are incubated with the cell membranes in the assay buffer.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Resiniferatoxin-Induced Plasma Protein Extravasation in Guinea Pig Esophagus
Objective: To assess the in vivo functional antagonist activity of L-743,310.
Protocol:
-
Animal Model: Male guinea pigs are used for this assay.
-
Anesthesia: Animals are anesthetized to prevent distress.
-
Tracer Injection: Evans blue dye (a marker for plasma protein extravasation) is injected intravenously.
-
Compound Administration: L-743,310 or vehicle is administered intravenously at various doses.
-
Induction of Extravasation: Resiniferatoxin, a potent capsaicin (B1668287) analog that stimulates sensory neurons to release substance P, is administered intravenously to induce plasma protein extravasation in the esophagus.
-
Tissue Collection: After a set period, the animals are euthanized, and the esophagus is dissected.
-
Quantification: The amount of Evans blue dye that has extravasated into the esophageal tissue is extracted and quantified spectrophotometrically.
-
Data Analysis: The dose of L-743,310 that causes a 50% inhibition of the resiniferatoxin-induced plasma protein extravasation (ID50) is calculated.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the validation process.
NK1 Receptor Signaling Pathway
The neurokinin-1 (NK1) receptor is a G-protein coupled receptor (GPCR) that preferentially binds the neuropeptide Substance P. Upon binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the activation of Gαq/11, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various physiological responses, including neurotransmission, inflammation, and smooth muscle contraction.
Caption: NK1 Receptor Signaling Pathway and the inhibitory action of L-743,310.
Experimental Workflow for NK1 Antagonist Validation
The validation of a selective NK1 antagonist like L-743,310 typically follows a multi-step process, starting with in vitro characterization of its binding and functional activity, followed by in vivo studies to confirm its efficacy and selectivity in a physiological context.
Caption: A typical experimental workflow for the validation of a selective NK1 receptor antagonist.
Conclusion
The available data strongly support the characterization of L-743,310 as a potent NK1 receptor antagonist. Its high binding affinity for the human NK1 receptor and demonstrated in vivo functional activity make it a valuable tool for research into the physiological and pathological roles of the substance P/NK1 receptor system. Further studies are warranted to comprehensively define its selectivity profile against a broader range of receptors and to directly compare its performance against other established NK1 antagonists in a standardized panel of assays. This would provide a more complete picture of its therapeutic potential and aid in the design of future drug development efforts.
References
A Comparative Analysis of L-743,310 and First-Generation NK1 Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational neurokinin-1 (NK1) receptor antagonist L-743,310 with first-generation NK1 antagonists such as aprepitant (B1667566), rolapitant, and casopitant. This document synthesizes preclinical data to highlight key differences in their pharmacological profiles, supported by experimental data and detailed methodologies.
Introduction to NK1 Receptor Antagonists
Neurokinin-1 (NK1) receptor antagonists are a class of drugs that block the action of substance P, a neuropeptide involved in nausea and vomiting, pain, and inflammation. The first generation of these antagonists, including the FDA-approved drugs aprepitant and rolapitant, have become a cornerstone in the management of chemotherapy-induced nausea and vomiting (CINV). This guide focuses on comparing the preclinical profile of L-743,310, a research compound, to these established first-generation agents.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for L-743,310 and first-generation NK1 antagonists, offering a clear comparison of their in vitro binding affinities and in vivo efficacy.
Table 1: In Vitro Receptor Binding Affinity of NK1 Receptor Antagonists
| Compound | Receptor Species | Binding Affinity (Ki in nM) | Binding Affinity (IC50 in nM) |
| L-743,310 | Ferret NK1 | 0.1 | - |
| Human NK1 | 0.06 | - | |
| Aprepitant | Human NK1 | 0.12 | 0.1 |
| Rolapitant | Human NK1 | 0.66 | - |
| Netupitant | Human NK1 | 1.0 | - |
| Casopitant | Ferret NK1 | High Affinity | - |
Table 2: In Vivo Efficacy of L-743,310 in a Cisplatin-Induced Emesis Ferret Model
| Compound | Administration Route | Dose | Anti-emetic Effect |
| L-743,310 | Intravenous (i.v.) | 3 and 10 µg/kg | Inactive |
| Intracerebral (i.c.v.) | 30 µg | Inhibition of retching and vomiting |
Key Differentiator: Brain Penetration
A critical distinction between L-743,310 and first-generation NK1 antagonists lies in its ability to cross the blood-brain barrier. Preclinical studies have demonstrated that L-743,310 is a quaternized compound with poor brain penetration. This characteristic is pivotal in understanding its mechanism of action in vivo. While peripherally active, its anti-emetic effects against centrally acting agents like cisplatin (B142131) are only observed when administered directly into the central nervous system. This contrasts with first-generation antagonists like aprepitant, which are known to cross the blood-brain barrier to exert their anti-emetic effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
Radioligand Binding Assay for NK1 Receptor Affinity
Objective: To determine the binding affinity (Ki or IC50) of test compounds for the NK1 receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells expressing the NK1 receptor (e.g., CHO cells) or from tissue homogenates (e.g., ferret brain cortex).
-
Incubation: A fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [3H]-Substance P) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.
Cisplatin-Induced Emesis in Ferrets
Objective: To evaluate the in vivo anti-emetic efficacy of NK1 receptor antagonists.
Protocol:
-
Animal Model: Male ferrets are used as they have a well-characterized emetic response to cisplatin.
-
Emetic Challenge: Cisplatin is administered intravenously to induce emesis.
-
Drug Administration: The test compound (e.g., L-743,310) is administered either intravenously or intracerebroventricularly at various doses prior to the cisplatin challenge.
-
Observation: The animals are observed for a defined period (e.g., 4 hours), and the number of retches and vomits are recorded.
-
Data Analysis: The anti-emetic effect is quantified by the reduction in the number of emetic episodes in the drug-treated group compared to a vehicle-treated control group.
In Situ Brain Perfusion Technique in Rats
Objective: To assess the brain penetration of a compound.
Protocol:
-
Animal Preparation: Anesthetized rats are surgically prepared to isolate the cerebral circulation.
-
Perfusion: The cerebral vasculature is perfused with a known concentration of the test compound in a buffered saline solution for a short duration.
-
Brain Tissue Collection: After perfusion, the brain is removed, and the concentration of the test compound in the brain tissue is measured.
-
Data Analysis: The brain-to-perfusate concentration ratio is calculated to determine the extent of brain penetration.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the NK1 receptor signaling pathway, the experimental workflow for evaluating anti-emetic efficacy, and the logical relationship of the comparison.
Conclusion
L-743,310 demonstrates high affinity for the NK1 receptor, comparable to first-generation antagonists. However, its poor brain penetration fundamentally distinguishes its in vivo anti-emetic profile. While peripherally administered first-generation antagonists are effective against centrally mediated emesis, L-743,310 requires direct central administration to achieve a similar effect. This characteristic makes L-743,310 a valuable tool for researchers to dissect the central versus peripheral mechanisms of NK1 receptor antagonism in various physiological and pathological processes. The provided data and protocols offer a solid foundation for further investigation into the therapeutic potential of both peripherally restricted and centrally acting NK1 receptor antagonists.
Validating Central Nervous System Penetration of L-743,310: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ability of a therapeutic agent to penetrate the central nervous system (CNS) is a critical determinant of its efficacy in treating neurological disorders. L-743,310, a non-nucleoside reverse transcriptase inhibitor (NNRTI), belongs to a class of compounds where CNS penetration can be variable and is often limited by efflux transporters at the blood-brain barrier (BBB), such as P-glycoprotein (P-gp). This guide provides a comparative overview of the CNS penetration of various NNRTIs, offering a framework for evaluating the potential of L-743,310 in this context. Due to the limited publicly available CNS penetration data for L-743,310, this guide utilizes data from other members of the NNRTI class as surrogates for comparison.
Comparative Analysis of NNRTI CNS Penetration
The extent of CNS penetration is commonly assessed by measuring drug concentrations in cerebrospinal fluid (CSF) and brain tissue relative to plasma concentrations. The following tables summarize key CNS penetration parameters for several NNRTIs.
| Compound | CSF Concentration (ng/mL) | CSF:Plasma Ratio | Brain-to-Plasma Ratio | Species | Reference |
| Efavirenz | 35.1 nM (equivalent to ~11 ng/mL) | 0.005 - 0.01 | 9.5 | Human, Rat | [1][2] |
| Nevirapine | - | High | - | Human | [1] |
| Etravirine | 7.24 (median) | 0.01 (median) | - | Human | [3][4] |
| Rilpivirine | 1.84 (Q4W), 1.67 (Q8W) | 0.0107 (Q4W), 0.0132 (Q8W) | - | Human | [5] |
| Doravirine (B607182) | - | High | - | Human | [6] |
Note: A higher CSF:Plasma ratio and Brain-to-Plasma ratio generally indicate better CNS penetration. It is important to consider that even low CSF concentrations may be sufficient for therapeutic effect if they exceed the IC50 for the target.[1][3]
Key Experimental Protocols for Assessing CNS Penetration
Accurate assessment of CNS penetration relies on robust and well-defined experimental methodologies. Below are detailed protocols for commonly employed in vitro and in vivo assays.
In Vitro Permeability Assays
1. Madin-Darby Canine Kidney (MDCK-MDR1) Cell Permeability Assay
This assay is widely used to determine if a compound is a substrate of the P-gp efflux transporter, a key gatekeeper at the BBB.
-
Cell Culture: MDCK-MDR1 cells, which are transfected to overexpress human P-gp, are seeded on a semi-permeable membrane in a Transwell™ system and cultured to form a confluent monolayer.[7]
-
Transport Experiment: The test compound is added to either the apical (A, representing the blood side) or the basolateral (B, representing the brain side) chamber of the Transwell™ system.
-
Sample Analysis: After a defined incubation period (e.g., 60 minutes), samples are taken from the opposite chamber and the concentration of the test compound is quantified using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A). The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. An efflux ratio greater than or equal to 2 suggests that the compound is a substrate for an efflux transporter like P-gp.[7]
2. In Vitro Blood-Brain Barrier (BBB) Model
This model utilizes primary brain endothelial cells to create a more physiologically relevant barrier.
-
Cell Isolation and Culture: Primary porcine brain endothelial cells (pBECs) are isolated and cultured. These cells are known to form tight junctions, mimicking the BBB.[8]
-
Transwell Setup: The pBECs are seeded onto permeable membrane inserts. Often, they are co-cultured with astrocytes on the bottom of the well to better replicate the in vivo environment.[9][10]
-
Barrier Integrity Measurement: The tightness of the cell monolayer is assessed by measuring the transendothelial electrical resistance (TEER).[9][11]
-
Permeability Study: The test compound is added to the apical side, and its passage to the basolateral side is measured over time.
In Vivo CNS Penetration Studies
1. Cerebrospinal Fluid (CSF) Sampling in Rats
Direct measurement of drug concentration in the CSF provides a valuable indicator of CNS exposure.
-
Animal Preparation: The rat is anesthetized and placed in a stereotaxic frame with its head flexed downwards.[12]
-
Cisterna Magna Puncture: A needle is carefully inserted into the cisterna magna, a large CSF-filled space at the base of the brain.[12][13]
-
CSF Collection: CSF is gently aspirated into a syringe. This method can yield 100-120 µL of CSF per rat.[12]
-
Sample Analysis: The collected CSF is then analyzed by LC-MS/MS to determine the drug concentration.
2. In Vivo Microdialysis
This technique allows for the continuous measurement of unbound (pharmacologically active) drug concentrations in the brain's interstitial fluid (ISF).
-
Probe Implantation: A microdialysis probe with a semi-permeable membrane is surgically implanted into a specific brain region of a freely moving animal.[14]
-
Perfusion: A physiological solution (perfusate) is slowly pumped through the probe.[14]
-
Dialysate Collection: As the perfusate flows, unbound drug from the surrounding brain ISF diffuses across the membrane into the probe and is collected as dialysate.[14]
-
Analysis: The collected dialysate is analyzed to determine the unbound drug concentration over time. This allows for the determination of the unbound brain-to-plasma concentration ratio (Kp,uu), which is a key parameter for assessing CNS penetration.[15]
Visualizing CNS Drug Penetration Pathways
The following diagrams illustrate the key concepts and workflows involved in assessing CNS drug penetration.
Caption: Key factors influencing a drug's ability to cross the blood-brain barrier.
Caption: Workflow for determining P-glycoprotein substrate potential in vitro.
References
- 1. How much do antiretroviral drugs penetrate into the central nervous system? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Etravirine concentrations in CSF in HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High penetration of doravirine in the central nervous system: What are the benefits? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 8. Video: Improved Method for the Establishment of an In Vitro Blood-Brain Barrier Model Based on Porcine Brain Endothelial Cells [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles [bio-protocol.org]
- 12. A simple and rapid method to collect the cerebrospinal fluid of rats and its application for the assessment of drug penetration into the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Video: Author Spotlight: Obtaining High-Quality CSF and Blood Samples for Epilepsy Biomarker Discovery [jove.com]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Safety Operating Guide
Proper Disposal Procedures for L 743310: A General Guide for Laboratory Personnel
Disclaimer: Specific safety data sheets (SDS) for L 743310 were not publicly available. The following procedures are based on general best practices for the disposal of research-grade chemical compounds and caspase inhibitors. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and protocols.[1][2] All laboratory personnel should treat unknown chemical wastes as hazardous.[3]
The proper disposal of this compound, a caspase inhibitor, is critical for maintaining laboratory safety and environmental compliance. The primary approach involves segregating the waste, using appropriate and clearly labeled containers, and coordinating with the institution's EHS for pickup and disposal.[1][4]
Step-by-Step Disposal Protocol
-
Consult Institutional Guidelines: Before beginning any disposal process, always refer to your institution's specific chemical hygiene plan and waste disposal guidelines established by the EHS department.[1] These protocols are designed to comply with federal, state, and local regulations.[1]
-
Waste Identification and Segregation:
-
Unused Product: Any unwanted or expired this compound should be treated as chemical waste.[1] Do not discard it in the regular trash or down the drain.[1]
-
Contaminated Materials: All materials that have come into contact with this compound, such as gloves, pipette tips, vials, and bench paper, must be disposed of as contaminated solid waste.[1]
-
Solutions: Liquid waste containing this compound must be collected in a designated, sealed, and properly labeled waste container.[1] It is often economically favorable to segregate halogenated and non-halogenated solvents.[3]
-
-
Use of Appropriate Waste Containers:
-
Liquid Waste: Collect in a chemically resistant container with a secure screw-on cap.[1] Plastic containers are often preferred over glass to minimize the risk of breakage.[5]
-
Solid Waste: Use a designated, puncture-resistant container or a clearly labeled bag for chemical waste.[1] For chemically contaminated sharps like needles and blades, use a designated sharps container.[6]
-
-
Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste".[1][5]
-
The label must include the full chemical name(s) of the contents; abbreviations are not acceptable.[5] For mixtures, list all components.[7]
-
Include the date when waste was first added to the container.[5]
-
Provide the principal investigator's name, contact information, and the laboratory location.[5]
-
-
Waste Storage and Accumulation:
-
Store waste containers in a designated and secure "Satellite Accumulation Area" (SAA) at or near the point of generation.[4][7][8]
-
Ensure the storage area is well-ventilated.[1]
-
Segregate incompatible wastes to prevent reactions.[7] For example, store acids and bases separately.[7]
-
Federal regulations allow for the accumulation of up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[8] Once these limits are reached, the waste must be removed within three calendar days.[4]
-
-
Arranging for Disposal:
Quantitative Data for Waste Management
The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting, based on general guidelines.
| Parameter | Limit | Source |
| Maximum Hazardous Waste in SAA | 55 gallons | [4][8] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kg (solid) | [4] |
| Holding Time in SAA (partially filled) | Up to 1 year | [7] |
| Removal Time After Container is Full | Within 3 days | [4][7] |
| Central Accumulation Area Storage Time | Typically 90 days | [8] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, a general procedure for in-laboratory neutralization of acidic or basic waste is provided below for illustrative purposes. Note: This should only be performed if explicitly permitted by your institution's EHS and with a thorough understanding of the chemical's reactivity.
General Acid-Base Neutralization Protocol:
-
Perform the procedure in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
For acid neutralization, prepare a basic solution in a large volume of cold water. Slowly add the diluted acid to the basic solution while stirring.[10]
-
For base neutralization, add the base to a large container of water first, then slowly add the acid.[10]
-
Monitor the temperature of the solution and cool the container as needed.
-
After the reaction is complete, test the pH to ensure it is within the neutral range (typically 5-9) before disposal down the sanitary sewer, followed by a large volume of water, if permitted by local regulations.[10]
Disposal Workflow Visualization
The following diagram illustrates the general workflow for the proper disposal of a research chemical like this compound.
Caption: Workflow for the disposal of research chemical this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. vumc.org [vumc.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Logistical Information for Handling L-743,310
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of the Potent Neurokinin-1 Receptor Antagonist L-743,310.
This document provides crucial safety and logistical information for the handling of L-743,310, a potent, non-peptidic neurokinin-1 (NK1) receptor antagonist. Given the absence of a publicly available specific Safety Data Sheet (SDS) for L-743,310, the following guidance is based on best practices for handling potent new chemical entities (NCEs) and research-grade pharmaceutical compounds. Adherence to these protocols is essential to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when working with potent compounds like L-743,310. The required level of protection varies with the nature of the task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Operations | - Safety glasses with side shields- Standard laboratory coat- Closed-toe footwear | - Nitrile gloves |
| Handling of Powders/Solids | - Full-face respirator with appropriate particulate filters- Chemical-resistant disposable coveralls or suit- Double gloving (e.g., nitrile or neoprene)- Chemical-resistant boot or shoe covers | - Head covering- Chemical-resistant apron |
| Handling of Liquids/Solutions | - Chemical splash goggles or a face shield- Chemical-resistant gloves (e.g., butyl rubber, Viton®)- Chemical-resistant apron over a laboratory coat- Chemical-resistant footwear | - Elbow-length gloves for large-volume transfers |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or a face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots | - Respirator (if the generation of aerosols or vapors is possible) |
Operational Plan: Experimental Protocol
The following is a representative protocol for an in vitro cell-based assay to evaluate the antagonist activity of L-743,310 at the NK1 receptor. This protocol should be adapted based on specific experimental requirements and institutional safety guidelines.
Objective: To determine the potency of L-743,310 in inhibiting Substance P-induced intracellular calcium mobilization in cells expressing the human NK1 receptor.
Materials:
-
L-743,310 powder
-
Substance P (agonist)
-
CHO-K1 cells stably expressing the human NK1 receptor
-
Cell culture medium (e.g., DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom microplates
-
Fluorescent plate reader with kinetic reading capabilities
Procedure:
-
Cell Culture:
-
Culture CHO-K1/NK1 cells in T-75 flasks with culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
-
-
Preparation of L-743,310 Stock Solution:
-
All handling of solid L-743,310 must be performed in a certified chemical fume hood or a containment enclosure.
-
Wear appropriate PPE for handling potent powders (see table above).
-
Prepare a 10 mM stock solution of L-743,310 in 100% DMSO.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C, protected from light.
-
-
Assay Plate Preparation:
-
Seed the CHO-K1/NK1 cells into 96-well black, clear-bottom plates at a density of 40,000-60,000 cells per well.
-
Incubate the plates for 24 hours at 37°C and 5% CO2.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM) in assay buffer.
-
Aspirate the culture medium from the cell plate and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Compound Addition:
-
During the dye incubation, prepare a serial dilution of L-743,310 in assay buffer. The final concentrations should typically range from 1 pM to 10 µM.
-
After incubation, wash the cells twice with 100 µL of assay buffer.
-
Add 80 µL of assay buffer to each well.
-
Add 20 µL of the diluted L-743,310 to the appropriate wells. Include vehicle control wells (e.g., 0.1% DMSO).
-
Incubate the plate for 15-30 minutes at room temperature in the dark.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of Substance P in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in the fluorescent plate reader.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) every second for a total of 120 seconds.
-
After a 10-20 second baseline reading, inject 25 µL of the Substance P solution into each well.
-
Continue recording the fluorescence for the remainder of the time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the L-743,310 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of L-743,310.
-
Signaling Pathway
L-743,310 acts as an antagonist at the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, Substance P, to the NK1 receptor primarily activates the Gq alpha subunit signaling cascade. This leads to the activation of Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions. DAG remains in the plasma membrane and, in conjunction with the increased intracellular calcium, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response. L-743,310 blocks this pathway by preventing Substance P from binding to the NK1 receptor.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
